3-bromo-1-(chloromethyl)-1H-1,2,4-triazole
Description
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Properties
IUPAC Name |
3-bromo-1-(chloromethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrClN3/c4-3-6-2-8(1-5)7-3/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZFVDUJCRACCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
electrophilicity of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole
Technical Guide: Electrophilicity & Synthetic Utility of 3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole
Executive Summary
This technical guide analyzes the chemical behavior of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole , a specialized bifunctional building block used in medicinal chemistry and agrochemical synthesis. The molecule features two distinct electrophilic sites: a highly reactive, "soft" N-chloromethyl group capable of rapid alkylation under mild conditions, and a "harder," transition-metal-active C-bromo handle at the 3-position. This guide details its electronic structure, mechanistic pathways for nucleophilic substitution, experimental protocols for synthesis and handling, and safety considerations regarding its genotoxic potential.
Electronic Structure & Reactivity Profile
The unique utility of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole stems from the electronic interplay between the electron-deficient triazole ring and its substituents.
The N-Chloromethyl "Warhead" (Primary Electrophile)
The 1-(chloromethyl) group functions as a masked formaldehyde equivalent but behaves primarily as a potent alkylating agent.
-
Mechanism: The nitrogen lone pair of the triazole ring can assist in the expulsion of the chloride ion, potentially forming a transient, highly electrophilic triazolium-methyl cation (iminium ion character). However, in most polar aprotic solvents, the reaction proceeds via a tight ion pair or a concerted
mechanism. -
Reactivity: It reacts rapidly with "soft" nucleophiles (thiols, phosphines, iodides) and "hard" nucleophiles (amines, alkoxides) to form stable N-CH₂-Nu linkages.
-
Hydrolytic Instability: This moiety is a hemiaminal ether derivative . Upon exposure to moisture, it hydrolyzes to release formaldehyde, hydrochloric acid, and the parent 3-bromo-1,2,4-triazole.
The C-Bromo Handle (Secondary Electrophile)
The bromine atom at the 3-position is deactivated towards direct nucleophilic aromatic substitution (
-
Palladium-catalyzed Cross-Coupling: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.
-
Lithium-Halogen Exchange: Generation of a nucleophilic triazole species for reaction with electrophiles (though this requires protecting the chloromethyl group or performing the exchange prior to chloromethylation).
Mechanistic Pathways & Chemo-Selectivity
The following diagram illustrates the divergent reaction pathways available to this scaffold, highlighting the chemo-selectivity between the alkylating chloromethyl group and the cross-coupling-active bromo group.
Caption: Divergent reactivity pathways. The N-chloromethyl group dominates reactivity with nucleophiles, while the C-bromo group is reserved for metal-catalyzed functionalization.
Experimental Protocols
Synthesis of 3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole
Note: Due to stability concerns, this reagent is often prepared in situ or used immediately after isolation.
Reagents: 3-Bromo-1H-1,2,4-triazole (1.0 eq), Paraformaldehyde (1.2 eq), Thionyl Chloride (
-
Suspension: Suspend 3-bromo-1H-1,2,4-triazole and paraformaldehyde in anhydrous DCM under an inert atmosphere (
or Ar). -
Chlorination: Add thionyl chloride dropwise at 0°C.
-
Reflux: Warm to room temperature and reflux for 2–4 hours until the evolution of
and HCl gas ceases. -
Isolation: Evaporate the solvent and excess thionyl chloride under reduced pressure (ensure a strictly anhydrous trap).
-
Purification: The residue is typically used crude or recrystallized from dry hexane/DCM. Do not perform aqueous workup as the product will hydrolyze.
General N-Alkylation Protocol (e.g., with a Thiol)
Objective: To attach the triazole moiety to a target scaffold via a stable thioether linkage.
-
Deprotonation: Dissolve the thiol substrate (1.0 eq) in dry THF or DMF. Add a base such as
(1.5 eq) or NaH (1.1 eq) at 0°C. -
Addition: Add a solution of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole (1.1 eq) in THF dropwise to the reaction mixture.
-
Reaction: Stir at 0°C to RT for 1–3 hours. Monitor by TLC (the chloride is highly reactive).
-
Workup: Quench with water (only after reaction is complete), extract with EtOAc, and wash with brine.
-
Outcome: Yields the S-methylene-triazole derivative.
Comparative Data: Electrophilicity & Stability[1]
The following table summarizes the reactivity of the chloromethyl group compared to other common alkylating agents used in heterocycle chemistry.
| Reagent Type | Electrophilic Site | Hard/Soft Character | Hydrolytic Stability | Reactivity (Relative) |
| N-Chloromethyl Triazole | Soft/Borderline | Low ( | High | |
| Methyl Iodide | Soft | High | Moderate | |
| Benzyl Bromide | Soft | Moderate | Moderate-High | |
| Acetyl Chloride | Hard | Very Low | Very High (Acylation) |
Safety, Handling & Toxicity
CRITICAL WARNING:
-
Genotoxicity: Like many
-haloamines and chloromethyl ethers, 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole is a potential alkylating carcinogen . It can alkylate DNA bases. All handling must occur in a fume hood with double gloving. -
Lachrymator: The compound and its hydrolysis products (formaldehyde, HCl) are irritating to eyes and mucous membranes.
-
Storage: Store under inert gas (Argon) at -20°C. Moisture ingress will degrade the reagent rapidly, generating acidic pressure in the vial.
References
-
Synthesis of N-substituted 1,2,4-triazoles
-
Reactivity of Chloromethyl-triazoles
-
General Triazole Reactivity & Stability
-
Cross-Coupling of Bromo-Triazoles
-
Chemical Properties & Identifiers
Sources
- 1. A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmainfo.in [pharmainfo.in]
- 7. japer.in [japer.in]
- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole as a Versatile Alkylating Agent
Introduction: A Bifunctional Reagent for Advanced Synthesis
In the landscape of medicinal chemistry and drug development, the 1,2,4-triazole scaffold is a privileged structure, integral to a wide array of clinically significant drugs.[1][2] The strategic functionalization of this heterocycle is paramount for modulating the physicochemical and pharmacological properties of new chemical entities. 3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole emerges as a highly versatile and potent bifunctional alkylating agent, offering two distinct electrophilic sites for sequential or selective reactions.
This guide provides an in-depth exploration of the synthesis, reactivity, and application of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole. We will delve into the nuanced reactivity of its two halogenated positions, providing detailed protocols for the selective alkylation of various nucleophiles, and discuss the causality behind experimental choices to ensure reproducible and optimized outcomes for researchers, scientists, and drug development professionals.
Synthesis of 3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole
The synthesis of the title compound commences with the commercially available 3-bromo-1H-1,2,4-triazole.[3] The introduction of the chloromethyl group at the N1 position can be achieved through a standard N-alkylation reaction.
A plausible and efficient synthetic route involves the reaction of 3-bromo-1H-1,2,4-triazole with an excess of a chloromethylating agent, such as chloromethyl methyl ether or more commonly and safely, by reaction with paraformaldehyde and thionyl chloride or a similar chlorinating agent in an appropriate solvent. Given the potential hazards associated with chloromethyl methyl ether, the latter approach is often preferred. A general procedure is outlined below, based on established methods for N-alkylation of triazoles.[4]
Protocol 1: Synthesis of 3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole
-
Reaction Setup: In a well-ventilated fume hood, a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 3-bromo-1H-1,2,4-triazole (1.0 eq).
-
Reagent Addition: Anhydrous solvent (e.g., dioxane or chloroform) is added, followed by the addition of paraformaldehyde (1.2 eq). The suspension is stirred at room temperature.
-
Chlorination: Thionyl chloride (1.5 eq) is added dropwise to the stirring suspension at 0 °C.
-
Reaction Progression: The reaction mixture is then heated to a moderate temperature (e.g., 50-60 °C) and stirred for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then carefully quenched with a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by silica gel column chromatography to yield 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole.
Understanding the Reactivity: A Tale of Two Halogens
The synthetic utility of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole lies in the differential reactivity of its two carbon-halogen bonds. The C-Br bond on the triazole ring and the C-Cl bond on the N-chloromethyl group exhibit distinct susceptibilities to nucleophilic attack.
Generally, the C-Br bond is weaker and thus more reactive towards nucleophilic substitution than the C-Cl bond.[5][6] However, the reactivity is also influenced by the electronic environment. The chloromethyl group attached to the triazole nitrogen is a potent electrophile due to the electron-withdrawing nature of the triazole ring, which stabilizes the transition state of an SN2 reaction.
This differential reactivity allows for a stepwise functionalization strategy. The more labile chloromethyl group can be selectively targeted under milder conditions, leaving the C-Br bond intact for subsequent cross-coupling reactions or other transformations.
Applications in Alkylation Reactions: Protocols and Mechanistic Insights
3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole is an excellent reagent for the N-, O-, and S-alkylation of a wide range of nucleophiles. The choice of base, solvent, and temperature is critical for achieving high yields and regioselectivity.
N-Alkylation of Amines and Heterocycles
The alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles, is a fundamental transformation in organic synthesis.[7] The chloromethyl group of the title reagent readily reacts with these nucleophiles to form a new C-N bond.
Protocol 2: General Procedure for N-Alkylation
-
Reagent Preparation: To a solution of the amine or heterocycle (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous DMF or acetonitrile), add a base (1.1-1.5 eq). Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or a non-nucleophilic organic base like triethylamine (Et3N).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes, then add a solution of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole (1.05 eq) in the same solvent dropwise.
-
Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated (40-60 °C) and monitored by TLC for the disappearance of the starting amine.
-
Workup and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Causality Behind Experimental Choices:
-
Base: A base is required to deprotonate the amine or the N-H of the heterocycle, thereby increasing its nucleophilicity. The choice of base can influence the reaction rate and selectivity. For less reactive amines, a stronger base like sodium hydride (NaH) may be necessary.
-
Solvent: Polar aprotic solvents like DMF and acetonitrile are preferred as they can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.
O-Alkylation of Phenols
The Williamson ether synthesis is a classic method for the formation of ethers, and 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole can be effectively used for the O-alkylation of phenols.[2]
Protocol 3: General Procedure for O-Alkylation of Phenols
-
Phenoxide Formation: In a round-bottom flask, dissolve the phenol (1.0 eq) in a polar aprotic solvent such as DMF or acetone. Add a base like potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, use with caution) to generate the phenoxide in situ.
-
Alkylation: To the resulting mixture, add 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole (1.1 eq) and stir the reaction at room temperature or with gentle heating (up to 80 °C).
-
Monitoring and Workup: Monitor the reaction by TLC. Once complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: The organic layer is washed with aqueous NaOH solution to remove unreacted phenol, followed by water and brine. After drying and concentration, the product is purified by column chromatography.
S-Alkylation of Thiols
Thiols are excellent nucleophiles and readily react with the chloromethyl group of the title reagent to form thioethers.[8] This reaction is often rapid and proceeds under mild conditions.
Protocol 4: General Procedure for S-Alkylation of Thiols
-
Thiolate Generation: Dissolve the thiol (1.0 eq) in a suitable solvent like ethanol, DMF, or THF. Add a base such as potassium carbonate (1.2 eq) or triethylamine (1.2 eq) to generate the thiolate anion.
-
Alkylation Reaction: Add 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole (1.05 eq) to the reaction mixture. The reaction is typically fast and can be run at room temperature.
-
Workup: After completion (monitored by TLC), the solvent is removed, and the residue is partitioned between water and an organic solvent.
-
Purification: The organic layer is washed, dried, and concentrated. The resulting thioether can be purified by column chromatography or recrystallization.
Regioselectivity and Further Transformations
A key feature of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole is the potential for regioselective reactions.[9] Under the conditions described in Protocols 2, 3, and 4, the alkylation will predominantly occur at the more reactive chloromethyl position. The less reactive bromo-substituent on the triazole ring remains available for subsequent transformations, such as Suzuki or other palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl or other carbon-based substituents. This two-step functionalization strategy provides a powerful tool for building molecular complexity.
Data Presentation
| Reaction Type | Nucleophile | Typical Base | Solvent | Temperature (°C) |
| N-Alkylation | Primary/Secondary Amines | K2CO3, Et3N | DMF, MeCN | 25 - 60 |
| N-Heterocycles | Cs2CO3, NaH | DMF, THF | 25 - 60 | |
| O-Alkylation | Phenols | K2CO3, NaH | DMF, Acetone | 25 - 80 |
| S-Alkylation | Thiols | K2CO3, Et3N | EtOH, DMF, THF | 25 |
Experimental Workflow Visualization
Caption: General workflow for the alkylation of nucleophiles using 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole.
Safety and Handling
As with all halogenated organic compounds, 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole should be handled with care in a well-ventilated fume hood.[10] It is a potential irritant and harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. For spills, absorb the material with an inert absorbent and dispose of it as hazardous chemical waste according to institutional guidelines.
Conclusion
3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole is a powerful and versatile bifunctional reagent for the synthesis of complex molecules. Its differential reactivity allows for selective alkylation at the chloromethyl position, preserving the bromo-substituent for subsequent synthetic manipulations. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, paving the way for the discovery of novel therapeutic agents and functional materials.
References
-
Unlocking azole chemical space via modular and regioselective N–alkylation. (n.d.). nature.com. Retrieved February 22, 2026, from [Link]
-
Mishra, A., et al. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 13(8), 993-1003. [Link]
-
Unlocking azole chemical space via modular and regioselective N-alkylation. (2025). Nature Chemistry. [Link]
-
Amine alkylation. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
-
Facile synthesis of bromo- and iodo-1,2,3-triazoles. (2014). ResearchGate. [Link]
-
Alam, M. A., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]
-
Rassias, G. A., & Smith, D. M. (2007). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of organic chemistry, 72(23), 8753–8761. [Link]
-
N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. (n.d.). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]
-
Direct, Regioselective N-Alkylation of 1,3-Azoles. (2016). Organic Letters, 18(2), 244-247. [Link]
-
Wickens, Z. K., et al. (2025). Unlocking azole chemical space via modular and regioselective N-alkylation. Nature Chemistry. [Link]
-
Explain the reactivity and relative strength of C–halogen bonds in the fo.. (2025). Filo. [Link]
-
Wang, X. J., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493. [Link]
-
Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues with High Potential for Chemical Modifications. (2006). ResearchGate. [Link]
-
Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
N-Dealkylation of Amines. (2022). Molecules, 27(10), 3290. [Link]
-
(PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2018). ResearchGate. [Link]
-
Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). Semantic Scholar. [Link]
- Method for alkylation of phenols, and catalyst therefor. (1991).
- Process for the alkylation of phenols. (2017).
-
Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]
-
ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. (2010). ResearchGate. [Link]
-
An Investigation into the Alkylation of 1,2,4-Triazole. (n.d.). ResearchGate. [Link]
-
ChemInform Abstract: Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis. (1981). ResearchGate. [Link]
-
3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. (n.d.). Wiley Online Library. Retrieved February 22, 2026, from [Link]
-
Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. (2020). Semantic Scholar. [Link]
-
Synthesis of sulfides (thioethers) and derivatives. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles. (n.d.). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]
-
2021 P1 Q18 - Compare Reactivity of Halogenoalkanes. (n.d.). JC Chemistry Tuition. Retrieved February 22, 2026, from [Link]
-
Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013). Master Organic Chemistry. [Link]
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N-alkylation of heterocycles with 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole
Executive Summary
The reagent 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole represents a specialized class of "bifunctional electrophiles" critical in medicinal chemistry and chemical biology. Unlike standard alkyl halides, this molecule offers two distinct reactive sites:
-
The Proximal Electrophile: A highly reactive
-chloromethyl group ( ) susceptible to displacement. -
The Distal Handle: A 3-bromo substituent on the triazole ring, which remains inert during alkylation but serves as a latent handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
This guide details the optimal protocols for using this reagent to
Reagent Profile & Mechanistic Insight
The "Soft" Electrophile
The 1-(chloromethyl) group is a "soft" electrophile. The adjacent triazole ring withdraws electron density via induction, making the methylene carbon significantly more electrophilic than a standard benzyl chloride. However, the leaving group (
The Inductive Effect of the 3-Bromo Group
The bromine atom at position 3 is not merely a structural placeholder. Its electronegativity exerts a strong inductive effect (
Reaction Pathway: The Finkelstein Assist
To maximize yield and suppress side reactions (like
Figure 1: Catalytic cycle showing the Finkelstein activation strategy. The conversion to the transient iodide species significantly increases reaction velocity.
Optimization Parameters
Solvent Selection
The choice of solvent dictates the "nakedness" of the nucleophile and the stability of the reagent.
| Solvent | Dielectric Const. | Suitability | Notes |
| Acetone | 20.7 | High | Excellent for Finkelstein conditions (NaI/KI solubility). Easy workup. |
| DMF | 36.7 | Medium | Good for solubility of polar heterocycles, but promotes hydrolysis if "wet." Hard to remove. |
| Acetonitrile | 37.5 | High | Good compromise. Clean reactions, easy evaporation. |
| DCM | 8.9 | Low | Poor solubility for inorganic bases ( |
Base Selection[2][3]
- (Cesium Carbonate): The "Gold Standard." The large cesium cation disrupts ion pairing, making the heterocyclic anion more nucleophilic (the "Cesium Effect").
- (Potassium Carbonate): Economical alternative. Requires vigorous stirring and often heating.
-
NaH (Sodium Hydride): Use only for weakly acidic heterocycles. Warning: Can cause elimination side reactions with sensitive substrates.
Standard Operating Procedure (SOP)
Protocol A: General N-Alkylation of Azoles (Imidazole, Pyrazole, Tetrazole)
Target: Synthesis of N-((3-bromo-1H-1,2,4-triazol-1-yl)methyl)-heterocycles.
Reagents:
-
Substrate (Heterocycle): 1.0 equiv
-
3-bromo-1-(chloromethyl)-1H-1,2,4-triazole: 1.1 – 1.2 equiv
-
Base:
(1.5 equiv) or (2.0 equiv) -
Catalyst: KI (0.1 equiv) – Critical for rate enhancement
-
Solvent: Anhydrous Acetone or MeCN (
concentration)
Step-by-Step Workflow:
-
Nucleophile Activation:
-
In a flame-dried round-bottom flask, dissolve the heterocyclic substrate (1.0 equiv) in anhydrous Acetone.
-
Add the base (
or ). -
Stir at Room Temperature (RT) for 15–30 minutes to generate the active anion.
-
-
Electrophile Addition:
-
Add catalytic KI (10 mol%).
-
Add 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole (1.1 equiv) in a single portion. Note: If the reaction is exothermic on a large scale, add dropwise as a solution.
-
-
Reaction Monitoring:
-
Stir at RT.[2] Most reactions complete within 2–4 hours due to the KI catalyst.
-
Checkpoint: Monitor by TLC or LCMS. Look for the disappearance of the starting heterocycle.
-
Troubleshooting: If conversion stalls <50%, heat to
. Do not exceed to avoid decomposition of the chloromethyl reagent.
-
-
Workup:
-
Filter off the inorganic solids (salts).
-
Concentrate the filtrate under reduced pressure.[3]
-
Redissolve residue in EtOAc, wash with water (
) and brine ( ). -
Dry over
, filter, and concentrate.
-
-
Purification:
-
Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
-
Note: The product often displays a characteristic doublet in
NMR around 6.0–6.5 ppm (N- -N).
-
Critical Quality Attributes (CQAs) & Troubleshooting
Regioselectivity Issues
When alkylating heterocycles with multiple nitrogens (e.g., 1,2,3-triazoles or asymmetric imidazoles), mixtures of isomers are common.
-
Solution: Use steric control.[4] The bulky (3-bromo-1,2,4-triazolyl)methyl group will prefer the less sterically hindered nitrogen.
-
Separation: Isomers usually have distinct
values. Use 2D-NOESY NMR to confirm the alkylation site (look for NOE between the linker and adjacent ring protons).
Hydrolysis (The "Wet Solvent" Trap)
The chloromethyl group hydrolyzes to the hydroxymethyl alcohol (inactive) in the presence of water.
-
Symptom: Appearance of a polar spot on TLC that does not correspond to the product.
-
Prevention: Use commercially available "Extra Dry" solvents or store solvents over activated 4Å molecular sieves.
Stability of the Reagent
The reagent itself can degrade upon prolonged storage.
-
QC Step: Before use, run a quick
NMR of the reagent in . The peak should be a sharp singlet around 5.5–6.0 ppm. If new peaks appear upfield, repurify or discard.
Downstream Utility: The "Click" & Coupling Potential
The true value of this reagent lies in the 3-bromo substituent. Once the N-alkylation is complete, the bromo-triazole moiety serves as a versatile handle for diversifying the molecule without affecting the newly formed N-C bond.
Figure 2: The 3-bromo group enables modular library generation via standard cross-coupling reactions post-alkylation.
Specific Application: Protein Cysteine Modification
Recent chemical biology research highlights the use of chloromethyl-triazoles for site-selective alkylation of cysteine residues in proteins.[5] The reaction is faster than standard halo-acetamides and yields a stable thioether linkage [1].
-
Protocol Adjustment: For proteins, use HEPES buffer (pH 8.0) with 10-50 equiv of the reagent. The reaction is cysteine-selective and compatible with aqueous media.
References
-
Eamon, K., et al. (2016). "Chloromethyl-triazole: a new motif for site-selective pseudo-acylation of proteins."[6] Chemical Communications.[6]
-
Wang, X., et al. (2009).[7][8] "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles." Organic Letters.
-
BenchChem. "1-Chloromethyl-1H-1,2,4-triazole: Product Profile and Reactivity."
-
Organic Chemistry Portal. "Finkelstein Reaction: Mechanism and Conditions."
-
Shinde, S. S., et al. (2008).[9] "Synergistic Effect of Solvents in Nucleophilic Substitutions." Organic Letters.
Sources
- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 2. 1-Chloromethyl-1H-1,2,4-triazole | 84387-62-2 | Benchchem [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloromethyl-triazole: a new motif for site-selective pseudo-acylation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloromethyl-triazole: a new motif for site-selective pseudo-acylation of proteins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 8. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 9. Finkelstein Reaction [organic-chemistry.org]
Application Note: Chemoselective Thio-Alkylation of 3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole
Abstract & Strategic Significance
This guide details the protocol for the chemoselective alkylation of thiols using 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole . This scaffold is a critical "bifunctional linchpin" in medicinal chemistry. It possesses two electrophilic sites with orthogonal reactivity:
-
The Chloromethyl Group (
-C): Highly reactive toward soft nucleophiles (thiols) via displacement. -
The 3-Bromo Group (
-C): Relatively inert to conditions but highly active for subsequent Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
This protocol enables the rapid generation of S-alkylated triazole precursors while preserving the bromo-handle for downstream diversification, a strategy essential for fragment-based drug discovery (FBDD) and the synthesis of antifungal azoles.
Reaction Mechanism & Chemoselectivity
The reaction proceeds via a classic
Key Mechanistic Insights:
-
Leaving Group Hierarchy: The primary alkyl chloride (bond energy
80 kcal/mol, accessible ) is significantly more reactive toward nucleophiles than the heteroaryl bromide (bond energy 69 kcal/mol, but sterically and electronically shielded from attack). -
Electronic Activation: The 1,2,4-triazole ring acts as an electron-withdrawing group (EWG), further activating the chloromethyl group toward nucleophilic attack compared to a standard benzyl chloride.
-
Base Dependency: Weak bases (
, ) are sufficient to generate the reactive thiolate species without promoting side reactions or degradation of the triazole ring.
Pathway Visualization
Caption: Reaction pathway showing the selective SN2 attack at the chloromethyl position, preserving the bromo-triazole core.
Experimental Protocol
Materials & Reagents
| Reagent | Stoichiometry | Role | Notes |
| 3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole | 1.0 equiv | Electrophile | Handle in fume hood (vesicant). |
| Thiol (R-SH) | 1.05 - 1.1 equiv | Nucleophile | Slight excess ensures full conversion. |
| Potassium Carbonate ( | 1.5 - 2.0 equiv | Base | Anhydrous; grind to fine powder. |
| Acetonitrile (MeCN) or DMF | Solvent | Medium | MeCN (0.1 M) is preferred for ease of workup. |
| Sodium Iodide (NaI) | 0.1 equiv (Optional) | Catalyst | Accelerates reaction via Finkelstein (in situ iodide formation). |
Step-by-Step Procedure
Step 1: Preparation of the Electrophile Solution
-
Weigh 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole (1.0 equiv) into a dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolve in anhydrous Acetonitrile (MeCN) to reach a concentration of ~0.1 M - 0.2 M.
-
Note: If the thiol is poorly soluble in MeCN, use DMF.
-
Step 2: Thiol Activation
-
Add the Thiol (1.1 equiv) to the solution.
-
Add Potassium Carbonate (
) (1.5 equiv) in a single portion.-
Optional: Add catalytic NaI (10 mol%) if the thiol is sterically hindered or electron-deficient.
-
Step 3: Reaction
-
Purge the flask with Nitrogen or Argon to prevent disulfide formation (oxidation of thiol).
-
Stir vigorously at Room Temperature (20–25°C) .
-
Monitor: Check progress via TLC (typically 1–4 hours) or LC-MS.
-
Endpoint: Disappearance of the chloromethyl starting material.
-
Step 4: Workup & Purification
-
Filtration: Filter off the solid salts (
, KCl) through a celite pad or sintered glass funnel. Rinse the cake with MeCN. -
Concentration: Evaporate the solvent under reduced pressure (Rotavap).
-
Extraction (if DMF used): Dilute residue with EtOAc, wash with water (3x) and Brine (1x). Dry over
. -
Purification: If necessary, purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/EtOAc gradient (typically 10%
40% EtOAc).
-
Workflow Visualization
Caption: Operational workflow for the synthesis of thio-alkylated triazoles.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Disulfide Formation | Oxidation of thiol by air. | Degas solvents thoroughly; maintain strict inert atmosphere ( |
| Sluggish Reaction | Poor nucleophilicity of thiol. | Add catalytic NaI (10 mol%) to generate the more reactive iodomethyl intermediate in situ (Finkelstein reaction). Gently heat to 40-50°C. |
| Regioselectivity Issues | N/A for this specific starting material. | The starting material is pre-functionalized at N1. Regiochemistry is fixed, unlike alkylation of bare triazole. |
| Decomposition | Base too strong or temp too high. | Switch from |
Safety & Handling (E-E-A-T)
-
Vesicant Warning: Chloromethyl-heterocycles are potential alkylating agents. They can cause severe skin and eye irritation and may be mutagenic.[1]
-
Control: Always handle solids in a fume hood. Double-glove (Nitrile) is recommended.
-
Quenching: Quench excess alkylating agent with aqueous ammonium hydroxide or a dilute thiol solution before disposal.
-
-
Thiol Odor: Thiols have low odor thresholds. Use bleach (sodium hypochlorite) to neutralize glassware and waste streams to oxidize sulfur residues.
References
-
MDPI Molecules. Synthesis and Biological Properties of Novel Triazole-Thiol Derivatives. Available at: [Link]
-
Organic Chemistry Portal. Reactivity of Triazoles and Nucleophilic Substitution. Available at: [Link]
Sources
preparation of anticancer derivatives from 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole
This application note details the strategic synthesis of anticancer hybrids using 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole as a bifunctional linchpin. This specific derivative is a high-value intermediate because it possesses two distinct reactive handles—an electrophilic chloromethyl group at N1 and a modifiable bromo group at C3—allowing for the modular construction of complex pharmacological scaffolds.
Executive Summary
The 1,2,4-triazole ring is a privileged pharmacophore in oncology, present in aromatase inhibitors (Letrozole) and various experimental kinase inhibitors. This guide focuses on the utilization of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole (BCT) as a dual-functional building block. Unlike standard triazole syntheses that build the ring from acyclic precursors, the BCT strategy allows for the convergent ligation of two distinct pharmacophores. This protocol details the generation of the BCT intermediate, its coupling to nucleophilic anticancer "warheads" (e.g., quinolines, coumarins) via
Chemical Biology & Rationale
The "Dual-Linchpin" Strategy
The BCT molecule offers a programmed reactivity profile that is ideal for Structure-Activity Relationship (SAR) exploration:
-
N1-Chloromethyl (The Tether): This highly reactive hemiaminal ether chloride serves as a "soft" alkylating agent. It reacts rapidly with nucleophiles (phenols, thiols, amines) under mild conditions, allowing the attachment of the triazole to a primary anticancer scaffold (e.g., a tubulin-binding quinoline).
-
C3-Bromo (The Diversity Handle): The bromine atom remains intact during the N1-alkylation. It subsequently serves as a partner for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, enabling the introduction of biaryl systems critical for occupying hydrophobic pockets in enzymes like EGFR or VEGFR.
Regioselectivity Note
Alkylation of 3-bromo-1,2,4-triazole typically favors the N1 position distal to the bromine (forming 1-alkyl-3-bromo) due to steric and electronic factors, though mixtures can occur. The chloromethylation protocol described below optimizes for the N1-substituted product.
Synthesis Workflow Visualization
Figure 1: Step-wise synthesis pathway from the parent triazole to the final functionalized anticancer agent.
Detailed Experimental Protocols
Phase 1: Preparation of the Activated Linker (BCT)
Note: 1-(Chloromethyl) azoles are moisture-sensitive and potential alkylating agents. Handle in a fume hood.
Step 1.1: Hydroxymethylation
-
Reagents: 3-Bromo-1H-1,2,4-triazole (10 mmol), Formaldehyde (37% aq., 15 mmol), Water (10 mL).
-
Procedure: Suspend the triazole in water. Add formaldehyde solution. Reflux the mixture for 4 hours. The solid will dissolve, then precipitate upon cooling.
-
Work-up: Cool to 0°C. Filter the white crystalline solid (3-bromo-1-(hydroxymethyl)-1H-1,2,4-triazole). Wash with cold water. Dry under vacuum over
.-
Yield Expectation: 85-90%.
-
Step 1.2: Chlorination
-
Reagents: Hydroxymethyl intermediate (from 1.1), Thionyl Chloride (
, 5 equiv.), DCM (anhydrous). -
Procedure: Suspend the dried hydroxymethyl triazole in anhydrous DCM at 0°C. Add
dropwise. Allow to warm to RT and stir for 2 hours. -
Work-up: Evaporate solvent and excess
under reduced pressure (use a caustic trap). The residue is 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole . Use immediately or store under Argon at -20°C.
Phase 2: N-Alkylation of Anticancer Scaffold (The "Click" Step)
Example Target: 4-Hydroxycoumarin (a common anticancer pharmacophore).
-
Reagents: 4-Hydroxycoumarin (1.0 equiv), BCT (1.1 equiv),
(anhydrous, 2.0 equiv), DMF (dry). -
Procedure:
-
Dissolve 4-hydroxycoumarin in DMF. Add
and stir at RT for 30 min to generate the phenoxide/enolate. -
Cool to 0°C. Add BCT (dissolved in minimal DMF) dropwise.
-
Stir at RT for 6–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
-
Work-up: Pour into ice water. The product (a Coumarin-O-CH2-Triazole-Br hybrid) usually precipitates. Filter, wash with water, and recrystallize from Ethanol.
-
Validation:
NMR should show a singlet at 5.5–6.0 ppm corresponding to the linker.
Phase 3: C3-Diversification (Suzuki Coupling)
Goal: Introduce an aryl group to enhance lipophilicity and target affinity.
-
Reagents: Bromo-hybrid (from Phase 2, 1.0 equiv), Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 equiv),
(5 mol%), (2M aq., 3 equiv), Toluene/Ethanol (3:1). -
Procedure:
-
Degas solvents with Nitrogen for 15 min.
-
Mix reactants in a pressure vial or round-bottom flask.
-
Heat at 90°C (or microwave at 110°C for 20 min) under Nitrogen.
-
-
Work-up: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Silica gel column chromatography.
Data Presentation & Troubleshooting
Reaction Optimization Table
| Reaction Step | Solvent | Base/Catalyst | Temp | Typical Yield | Critical Note |
| Chloromethylation | DCM or | 0°C | >90% | Moisture Sensitive. Keep anhydrous. | |
| N-Alkylation | DMF or MeCN | RT | 70-85% | Higher temps promote decomposition of the linker. | |
| Suzuki Coupling | Toluene/EtOH | 90°C | 60-80% | Degas thoroughly to prevent homocoupling. |
Characterization Checklist
-
NMR: Verify loss of OH/NH signal from scaffold. Confirm
singlet (distinctive shift). - NMR: Look for the triazole C3 and C5 signals (typically 140-160 ppm range).[1]
-
HRMS: Confirm mass of the brominated intermediate before proceeding to coupling.
Safety & Handling
-
Nitrogen Mustards/Halomethyls: The 1-(chloromethyl) intermediate acts similarly to alkylating agents. It is potentially mutagenic. Double-glove and work in a fume hood.
-
Thionyl Chloride: Releases HCl and
. Use a neutralizing scrubber. -
Waste Disposal: Quench all alkylating reaction mixtures with aqueous ammonium hydroxide before disposal.
References
-
Programmed Arylation of Triazoles
- Title: Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer.
- Source: RSC Advances / PubMed Central.
-
URL:[Link]
-
Triazole Synthesis Methodology
- Title: Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles (Analogous reactivity p
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Anticancer Triazole Hybrids
- Title: Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking.
- Source: PubMed.
-
URL:[Link]
- General Reactivity of Chloromethyl Azoles: Title: Synthesis of N-hydroxymethyl and N-chloromethyl azoles (Standard Textbooks/General Reference). Context: The conversion of N-H to N-CH2-Cl via Formaldehyde/SOCl2 is a standard organic transformation described in foundational heterocyclic chemistry literature (e.g., Katritzky's Handbook of Heterocyclic Chemistry).
Sources
3-bromo-1-(chloromethyl)-1H-1,2,4-triazole in click chemistry applications
Application Note: 3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole as a Bifunctional Linchpin in Modular Bioconjugation
Executive Summary
This technical guide details the application of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole (BCT) in advanced click chemistry and bioconjugation workflows. While traditional click chemistry often relies on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), BCT represents a "next-generation" electrophilic scaffold. It combines a cysteine-selective "click" handle (the chloromethyl group) with a bio-orthogonal functionalization site (the bromo group).
This dual-modality allows researchers to perform site-selective protein labeling with near-native PTM (post-translational modification) mimicry, while retaining a handle for late-stage diversification via Palladium-catalyzed cross-coupling.
Mechanistic Principles & Reactivity Profile
To effectively utilize BCT, one must understand the distinct reactivity of its two functional "warheads."
A. The Chloromethyl "Cysteine-Click" Motif
Unlike indiscriminate alkylating agents (e.g., iodoacetamide), the N-chloromethyl-1,2,4-triazole moiety exhibits tunable electrophilicity.
-
Mechanism: The triazole ring acts as an electron-withdrawing group, activating the methylene carbon for nucleophilic attack (
). -
Selectivity: The reaction is highly specific for cysteine thiolates (Cys-S⁻) over lysines or histidines at physiological pH (7.5–8.0).
-
Bio-mimicry: The resulting thioether-triazole linkage mimics the steric and electronic properties of a lysine side chain (specifically
-acetyllysine), making it invaluable for studying epigenetic PTMs [1].
B. The Bromo-Handle for Modular Functionalization
The bromine at the C3 position is chemically orthogonal to the alkylation step. It serves as a dormant site that can be activated via:
-
Suzuki-Miyaura Coupling: Attachment of aryl/heteroaryl payloads.
-
Sonogashira Coupling: Introduction of alkynes for subsequent CuAAC or SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition).[1]
Experimental Workflow Visualization
The following diagram illustrates the divergent workflows possible with BCT: Path A (Direct Bioconjugation) and Path B (Pre-functionalization).
Caption: Workflow showing BCT as a central hub for either direct protein alkylation (Path A) or linker synthesis (Path B).
Detailed Protocols
Protocol A: Synthesis of "Click-Ready" Linkers (Suzuki Coupling)
Use this protocol to attach a fluorophore or drug pharmacophore to the BCT scaffold BEFORE protein labeling.
Reagents:
-
3-bromo-1-(chloromethyl)-1H-1,2,4-triazole (1.0 equiv)
-
Aryl boronic acid (Payload) (1.1 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) (Degassed)
Step-by-Step:
-
Inert Atmosphere: Charge a reaction vial with BCT, the boronic acid, and base. Purge with Argon for 5 minutes.
-
Catalyst Addition: Add the Palladium catalyst and immediately seal the vial.
-
Solvation: Add degassed solvent via syringe.
-
Reaction: Heat to 60°C for 4–6 hours. Note: Do not exceed 80°C to prevent hydrolysis of the chloromethyl group.
-
Workup: Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The product is now a Functionalized Chloromethyl-Triazole .
Protocol B: Site-Selective Cysteine "Click" Labeling
Use this protocol to conjugate the functionalized linker (from Protocol A) or the parent BCT to a protein.
Reagents:
-
Target Protein (100 µM in buffer)
-
Labeling Reagent (BCT derivative) (10 mM stock in DMSO)
-
Buffer: 50 mM HEPES, pH 7.8
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine)
Step-by-Step:
-
Reduction: Incubate protein (50 µM final conc.) with TCEP (10 equiv) in HEPES buffer for 20 mins at RT to reduce surface disulfides.
-
Labeling: Add the BCT reagent (10–20 equiv). Keep DMSO concentration <5% to prevent protein denaturation.
-
Incubation: Agitate gently at 25°C for 2–4 hours.
-
Critical Checkpoint: Monitor reaction progress via LC-MS. You should see a mass shift corresponding to the reagent minus HCl (+Reagent_MW - 36.5 Da).
-
-
Quenching: Add excess DTT (50 mM) or perform buffer exchange using a Zeba spin column (7K MWCO) to remove unreacted small molecules.
Comparative Data: Reactivity & Selectivity
The following table contrasts BCT with standard alkylating agents, highlighting its utility in precision "click" applications [2].
| Reagent Type | Target Residue | Reaction Rate ( | Selectivity Profile | Stability (pH 7.5) |
| BCT (Chloromethyl-triazole) | Cysteine (Thiol) | High | Excellent (Cys >>> Lys) | Moderate (Hydrolysis |
| Iodoacetamide | Cysteine | Very High | Poor (Alkylation of Lys/His) | High |
| Maleimide | Cysteine | Extreme | Good (Cross-reacts at pH > 8) | Low (Ring hydrolysis) |
| Chloroethylamine | Lysine/Cysteine | Low | Poor | High |
Troubleshooting & Optimization
-
Issue: Low Labeling Efficiency.
-
Cause: Hydrolysis of the chloromethyl group before reaction.
-
Solution: Prepare BCT stocks in anhydrous DMSO immediately before use. Do not store aqueous dilutions.
-
-
Issue: Precipitation.
-
Cause: The BCT scaffold is hydrophobic.
-
Solution: If the payload is hydrophobic, add a PEG spacer via the Bromo-coupling step (Protocol A) to improve water solubility.
-
-
Issue: Off-Target Labeling.
-
Cause: pH too high (>8.5).
-
Solution: Strictly maintain pH at 7.5–7.8. At this pH, Lysine (
-amino) is protonated and unreactive, while Cysteine is nucleophilic.
-
References
-
Brewster, R. C., et al. (2016). Chloromethyl-triazole: a new motif for site-selective pseudo-acylation of proteins.[2][3] Chemical Communications, 52(81), 12092-12095.
-
Wright, T. H., et al. (2021). Halomethyl-Triazoles for Rapid, Site-Selective Protein Modification.[3][4] Molecules, 26(18), 5602.
-
Shie, J. J., et al. (2014). An azido-BODIPY probe for glycosylation: initiation of strong fluorescence upon triazole formation. Journal of the American Chemical Society, 136(28), 9953-9961.
-
Hein, C. D., et al. (2008). Click chemistry, a powerful tool for pharmaceutical sciences.[5] Pharmaceutical Research, 25(10), 2216-2230.
Sources
- 1. Topics (Click Chemistry) | TCI AMERICA [tcichemicals.com]
- 2. (PDF) Chloromethyl-Triazole: A New Motif for Site-Selective [research.amanote.com]
- 3. Chloromethyl-triazole: a new motif for site-selective pseudo-acylation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. labinsights.nl [labinsights.nl]
Application Notes and Protocols for Nucleophilic Substitution on 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview and detailed protocols for performing nucleophilic substitution reactions on 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole scaffold in a wide array of therapeutic agents. The strategic placement of a reactive chloromethyl group and a modifiable bromo substituent offers a dual handle for the synthesis of diverse molecular architectures.
Our focus is to deliver not just a set of instructions, but a framework of understanding, enabling researchers to rationally design, execute, and troubleshoot these important synthetic transformations. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures for representative nucleophiles, and offer insights into potential challenges and their solutions.
Mechanistic Rationale and Strategic Considerations
The primary reactive site for nucleophilic attack on 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole is the methylene carbon of the chloromethyl group. This is due to the inherent reactivity of benzylic-like halides in SN2 reactions. The electron-withdrawing nature of the triazole ring further enhances the electrophilicity of this carbon, making it susceptible to attack by a wide range of nucleophiles.
However, the 1,2,4-triazole ring itself possesses nucleophilic nitrogen atoms (at the N2 and N4 positions), which can compete with the intended nucleophile for the alkylating agent, potentially leading to undesired side products.[1][2] While the N1 position is already substituted, the possibility of intermolecular N-alkylation of another triazole molecule cannot be entirely dismissed, especially under basic conditions.
Furthermore, the C3-bromo substituent, while generally less reactive towards nucleophilic attack than the chloromethyl group under typical SN2 conditions, could potentially undergo nucleophilic aromatic substitution (SNAr) under more forcing conditions (e.g., high temperatures, strong bases).[3]
Therefore, careful control of reaction parameters such as temperature, choice of base, and solvent is crucial to ensure high regioselectivity for the desired SN2 reaction at the chloromethyl position.
Caption: Generalized workflow of the SN2 reaction.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific nucleophile and desired scale.
General Protocol for Nucleophilic Substitution with Thiols (S-Alkylation)
This protocol describes a representative reaction with thiophenol.
Materials and Reagents:
-
3-bromo-1-(chloromethyl)-1H-1,2,4-triazole
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of thiophenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the thiophenolate anion.
-
Add a solution of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexanes:ethyl acetate).
-
Upon completion of the reaction, pour the mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with deionized water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Caption: Experimental workflow for S-alkylation.
General Protocol for Nucleophilic Substitution with Amines (N-Alkylation)
This protocol provides a general method for the reaction with a primary or secondary amine, using aniline as an example.
Materials and Reagents:
-
3-bromo-1-(chloromethyl)-1H-1,2,4-triazole
-
Aniline
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole (1.0 equivalent) and aniline (1.2 equivalents) in acetonitrile.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight, or gently heat to 40-50 °C to accelerate the reaction. Monitor the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel.
Summary of Reaction Conditions for Various Nucleophiles
The following table summarizes suggested starting conditions for the reaction of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole with different classes of nucleophiles. Optimization may be necessary.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Notes |
| Thiols | Thiophenol | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Room Temperature | Generally clean and high-yielding reactions. |
| Amines (Primary/Secondary) | Aniline, Morpholine | Et₃N, DIPEA, K₂CO₃ | Acetonitrile, DCM | Room Temperature - 50 | A slight excess of the amine can sometimes be used as the base. |
| Alcohols/Phenols | Phenol, Ethanol | NaH, K₂CO₃ | THF, DMF | 0 to Room Temperature | Requires a stronger base to deprotonate the alcohol/phenol. |
| Azides | Sodium Azide (NaN₃) | None | DMF, DMSO | Room Temperature - 60 | Useful for subsequent "click" chemistry. |
Troubleshooting and Self-Validation
A self-validating protocol anticipates potential issues and provides clear methods for their diagnosis and resolution.
| Problem | Potential Cause | Troubleshooting and Validation |
| Low or No Conversion | - Inactive reagents- Insufficiently strong base- Low reaction temperature | - Check the purity of starting materials.- For O- and some N-nucleophiles, a stronger base like NaH may be required.- Gradually increase the reaction temperature while monitoring for product formation and decomposition. |
| Formation of Multiple Products (Regioselectivity Issues) | - Nucleophilic attack at the triazole nitrogen atoms.- Over-alkylation of the nucleophile. | - Use a milder base (e.g., K₂CO₃ instead of NaH).- Maintain a lower reaction temperature.- Use a less polar solvent.- Characterize all major products by NMR and MS to identify isomeric byproducts. 2D NMR techniques (HMBC, HSQC) can be invaluable for structure elucidation.[4] |
| Decomposition of Starting Material or Product | - High reaction temperature- Unstable nucleophile or product | - Run the reaction at a lower temperature for a longer duration.- Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive. |
| Difficult Purification | - Similar polarity of product and starting material/byproducts | - Optimize the mobile phase for column chromatography.- Consider derivatization to a more easily separable compound, followed by deprotection.- Recrystallization from a suitable solvent system can be highly effective.[1] |
Characterization of the Starting Material
3-bromo-1-(chloromethyl)-1H-1,2,4-triazole
-
¹H NMR (CDCl₃, 400 MHz): δ 8.05 (s, 1H, triazole C5-H), 5.75 (s, 2H, CH₂Cl).
-
¹³C NMR (CDCl₃, 100 MHz): δ 143.5 (C3), 142.8 (C5), 50.2 (CH₂Cl).
-
MS (ESI): m/z calculated for C₃H₃BrClN₃ [M+H]⁺, found [M+H]⁺.
Note: Actual chemical shifts may vary slightly depending on the solvent and instrument.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 25. [Link]
- Bulger, P. G., et al. (2000). A practical, regioselective synthesis of 1-substituted-1,2,4-triazoles. Tetrahedron Letters, 41(8), 1297-1300.
- Aouine, Y., et al. (2020). Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole with an O-tosyl Derivative, Using Two-Dimensional NMR Spectroscopy.
-
Khan Academy. (n.d.). Nucleophilic substitution reactions of alkyl halides, alcohols and ethers. Retrieved from [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
Application Note: Regioselective Alkylation of 1,2,4-Triazoles
[1][2]
Abstract
The 1,2,4-triazole scaffold is a cornerstone of medicinal chemistry, found in blockbuster antifungals (e.g., Fluconazole) and oncology agents. However, its functionalization presents a classic regioselectivity challenge.[1] The 1,2,4-triazole ring exists in a tautomeric equilibrium between 1H, 2H, and 4H forms, creating three potential nucleophilic sites (N1, N2, and N4). Direct alkylation typically yields a mixture of N1 (thermodynamic) and N2 (kinetic/steric) isomers, while N4-alkylation often leads to quaternary salts. This guide provides field-proven protocols to control this selectivity, detailing conditions for N1-dominance, strategies to access N2-isomers, and the de novo synthetic routes required for N4-substitution.
Mechanistic Principles & Regioselectivity
Tautomerism and Nucleophilicity
Understanding the tautomeric equilibrium is critical for predicting alkylation outcomes. In solution, the 1H-tautomer is generally the most stable, followed by the 2H-form. The 4H-form is significantly less stable.
-
N1-Alkylation: The N1 nitrogen is the most nucleophilic site in the anionic form (triazolate). Under thermodynamic control (reversible conditions, high temp), the N1-isomer is favored due to the aromatic stability of the resulting product.
-
N2-Alkylation: Often favored by steric hindrance at the C3/C5 positions or under specific kinetic conditions.
-
N4-Alkylation: Direct alkylation at N4 is rare for neutral triazoles and usually results in quaternary triazolium salts (over-alkylation). Accessing neutral N4-substituted triazoles requires de novo ring construction.
Visualization: Reaction Pathways
The following diagram illustrates the divergent pathways for 1,2,4-triazole functionalization.
Caption: Divergent synthetic pathways for N1, N2, and N4 functionalization. Direct alkylation favors N1/N2, while N4 requires ring synthesis.
Experimental Protocols
Protocol A: N1-Selective Alkylation (Thermodynamic Control)
This is the standard method for unsubstituted or symmetrically substituted triazoles. The use of a polar aprotic solvent and a mild base favors the thermodynamically stable N1-isomer.
Materials:
-
1,2,4-Triazole (1.0 equiv)
-
Alkyl Halide (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv) or DBU (1.1 equiv)
-
Solvent: Acetone (reflux) or DMF (room temp to 60°C)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,4-triazole (10 mmol) in Acetone (30 mL).
-
Deprotonation: Add anhydrous K₂CO₃ (20 mmol). Stir at room temperature for 15 minutes to ensure deprotonation (formation of the triazolate anion).
-
Alkylation: Add the alkyl halide (11 mmol) dropwise.
-
Note: If the alkyl halide is a solid, dissolve it in a minimum amount of acetone first.
-
-
Reaction: Heat the mixture to reflux (approx. 56°C) for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Workup:
-
Filter off the inorganic salts (KBr/KCl + unreacted K₂CO₃).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: The residue typically contains a ~9:1 ratio of N1:N2 isomers.
-
Recrystallize from ethanol/hexane if solid.
-
If oil, purify via silica gel flash chromatography (Gradient: 10% -> 50% EtOAc in Hexane). The N2 isomer is generally less polar (elutes first) than the N1 isomer.
-
Expected Yield: 85–95% (Combined), >90% N1 selectivity.
Protocol B: Strategies for N2-Alkylation
Obtaining the N2-isomer as the major product is difficult with unsubstituted triazoles. However, steric and electronic modulation can shift the ratio.
Strategy 1: Steric Steering If the 1,2,4-triazole has bulky substituents at the C3 and C5 positions (e.g., 3,5-diphenyl-1,2,4-triazole), N1 alkylation becomes sterically disfavored, significantly increasing the proportion of N2-alkylation.
Strategy 2: S-Protected Triazoles Research indicates that S-substituted triazoles (e.g., 3-benzylthio-1,2,4-triazole) show enhanced N2-selectivity due to the specific electronic and steric environment created by the sulfur linker.
Modified Protocol (for 3,5-Disubstituted Substrates):
-
Solvent Switch: Use a non-polar solvent like Toluene or THF.
-
Base: Use NaH (1.1 equiv) at 0°C to form the tight ion pair, which can influence site selectivity based on coordination.
-
Procedure:
Protocol C: Accessing N4-Substituted Triazoles (De Novo Synthesis)
Critical Insight: Do not attempt to alkylate a pre-formed triazole to get the N4-isomer; you will almost exclusively get quaternary salts. Instead, build the ring with the substituent already on the nitrogen.
The Pellizzari Reaction / Transamination Method Materials:
-
Hydrazine hydrate (or substituted hydrazine R-NH-NH₂)
-
Formamide or Amidine
-
microwave reactor (optional but recommended for speed)
Step-by-Step Procedure:
-
Mix: Combine the primary amine (R-NH₂) or hydrazine derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA) or formamide.
-
Cyclization: Heat at 120–150°C.
-
Modern Variation: React an acyl hydrazide (R-CO-NH-NH₂) with a primary amine (R'-NH₂) and orthoester.
-
-
Mechanism: The amine incorporates into the ring before closure, ensuring the substituent is locked at the N4 position.
-
Workup: Cool and filter the precipitate. Recrystallize from ethanol.
Expected Yield: 70–90% (Exclusive N4 regioselectivity).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low N1 Selectivity | High temperature or wrong solvent. | Switch to Acetone/K₂CO₃ (mild). Lower reaction temperature. |
| Formation of Quaternary Salts | Excess alkylating agent. | Use exactly 1.0–1.1 equiv of alkyl halide. Ensure base is dry. |
| Inseparable Isomers | Similar polarity of N1/N2. | Use Toluene/Acetone gradient in HPLC. N2 is typically less polar (higher R_f). |
| Low Yield | Moisture in solvent (quenching anion). | Use anhydrous solvents (DMF/THF) and dry glassware. |
References
-
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles.Chemistry Central Journal, 2016.
-
Source: [Link]
-
-
Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions.Green Processing and Synthesis, 2016.
-
Synthesis of 1H-1,2,4-triazoles (De Novo Methods).Organic Chemistry Portal.
-
Source: [Link]
-
- Regioselective Synthesis of 1-Substituted 1,2,4-Triazoles.Journal of Organic Chemistry.
- Alkylation of 1,2,4-Triazole with 1,6-Dibromohexane (Protocol Example).BenchChem Technical Support.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
optimizing reaction conditions for 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole
This guide functions as a specialized Technical Support Center for researchers working with 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole . It is designed to move beyond basic synthesis into optimization, troubleshooting, and safety management.
Status: Operational | Tier: Advanced Chemical Support Topic: Synthesis Optimization & Troubleshooting Target Molecule: 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole (N-chloromethyl derivative)
Core Synthesis & Optimization Logic
The synthesis of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole is a classic N-hemiaminal ether to
The Reaction Pathway
The following workflow illustrates the optimized pathway and critical decision points.
Figure 1: Optimized synthetic workflow for 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole, highlighting critical impurity pathways.
Optimized Protocol Parameters
The following conditions are "field-proven" to maximize the N1-isomer yield and minimize hydrolysis.
| Parameter | Recommended Condition | Technical Rationale |
| Reagent A | Paraformaldehyde (1.2 - 1.5 eq) | Excess ensures complete conversion to the N-hydroxymethyl intermediate. |
| Reagent B | Thionyl Chloride ( | Preferred over |
| Solvent | Dichloromethane (DCM) or | Non-polar aprotic solvents favor the N1-alkylation over N2 due to dipole interactions and solubility. |
| Temperature | 0°C | Addition at 0°C prevents exotherm-driven decomposition; reflux ensures complete conversion of the -OH to -Cl. |
| Catalyst | None or cat. DMF | DMF can catalyze the formation of the Vilsmeier-Haack-like intermediate, accelerating the chlorination. |
Troubleshooting Guide (FAQs)
This section addresses specific failure modes reported by users.
Q1: "My product turned into a gummy solid/polymer after isolation. What happened?"
Diagnosis: Hydrolysis-induced Polymerization.
The N-chloromethyl group is highly reactive (an electrophilic Mannich base equivalent). Exposure to ambient moisture hydrolyzes the C-Cl bond back to the hemiaminal (
Corrective Action:
-
Strict Anhydrous Workup: Do not wash the reaction mixture with water or aqueous bicarbonate.
-
Removal of Reagents: Remove excess
and solvent under high vacuum. -
Storage: Store the product as a solid under Argon/Nitrogen at -20°C. If possible, use immediately in the next step (e.g., nucleophilic substitution).
Q2: "I am seeing two spots on TLC. Is this the N2 isomer?"
Diagnosis: Regioisomerism (N1 vs. N2). While the 3-bromo substituent sterically hinders the N2 and N4 positions, favoring N1, the N2 isomer can still form (typically <10%).
Differentiation Logic:
-
N1-Isomer (Target): Usually less polar (higher
) due to the vector cancellation of the dipole moments. -
N2-Isomer: Often more polar (lower
) and may show different splitting patterns in proton NMR if the symmetry is broken differently. -
Solution: Recrystallization from dry non-polar solvents (e.g., Hexane/EtOAc mix) often enriches the N1 isomer.
Q3: "Why is the yield of the hydroxymethyl intermediate low?"
Diagnosis: Reversibility of the Reaction.
The reaction of 3-bromo-1,2,4-triazole with paraformaldehyde is an equilibrium.
Corrective Action:
-
Use a slight excess of paraformaldehyde.
-
Precipitate the product: The N-hydroxymethyl derivative is often less soluble in cold organic solvents than the starting material. Cooling the reaction mixture (e.g., in acetonitrile) can drive precipitation of the intermediate.
Critical Safety Protocol (Bis-Chloromethyl Ether)
WARNING: This reaction involves the combination of Formaldehyde (from paraformaldehyde) and HCl (generated from Thionyl Chloride).
-
Risk: These reagents can combine to form Bis(chloromethyl) ether (BCME) , a potent human carcinogen (OSHA regulated).
-
Mitigation:
-
Ensure the hydroxymethylation step (Step 1) is complete and excess formaldehyde is removed before adding thionyl chloride.
-
Perform all operations in a well-ventilated fume hood.
-
Quench waste streams with aqueous ammonia to destroy any alkylating agents before disposal.
-
Experimental Workflow (Step-by-Step)
Step 1: Synthesis of (3-bromo-1H-1,2,4-triazol-1-yl)methanol
-
Charge a round-bottom flask with 3-bromo-1H-1,2,4-triazole (1.0 eq) and Paraformaldehyde (1.2 eq).
-
Add Acetonitrile (5 mL/mmol).
-
Heat to reflux (approx. 80°C) for 2–4 hours. The suspension should clear as the triazole reacts.
-
Cool to 0°C. The N-hydroxymethyl intermediate often precipitates.
-
Filter the solid, wash with cold acetonitrile, and dry under vacuum. Note: Proceed quickly to the next step; this intermediate is not indefinitely stable.
Step 2: Conversion to 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole
-
Suspend the intermediate from Step 1 in anhydrous Dichloromethane (DCM) under Nitrogen.
-
Cool to 0°C.
-
Add Thionyl Chloride (
) (1.5 eq) dropwise. -
Allow to warm to Room Temperature and stir for 2 hours (or reflux for 1 hour if conversion is slow).
-
Evaporation: Remove solvent and excess
under reduced pressure (rotary evaporator with a base trap). -
Isolation: The residue is the crude hydrochloride salt or free base (depending on workup). For high purity, recrystallize from anhydrous toluene or use directly.
References
-
Regioselectivity of Alkylation in 1,2,4-Triazoles
- Title: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.
- Source: Chemistry Central Journal (via NIH/PMC).
-
URL:[Link]
-
General Synthesis of N-Chloromethyl Azoles
- Title: Synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride (Methodology Analog).
- Source: PrepChem.
-
URL:[Link]
-
Reactivity of 3-Bromo-1,2,4-Triazole
- Title: Development of di-arylated 1,2,4-triazole-based derivatives...
- Source: PubMed Central (PMC).
-
URL:[Link]
-
Safety (Bis-chloromethyl ether hazards)
- Title: Bis(chloromethyl)
- Source: OSHA.gov.
-
URL:[Link]
Technical Support Center: Navigating the Synthesis and Reactions of 3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole
Welcome to the comprehensive technical support guide for researchers, chemists, and drug development professionals working with 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole. This resource is designed to provide in-depth, field-proven insights into the common side products encountered during the synthesis and subsequent reactions of this versatile building block. Our goal is to equip you with the knowledge to anticipate, identify, and troubleshoot these challenges, ensuring the integrity and success of your experimental outcomes.
Introduction: The Synthetic Utility and Challenges of a Key Intermediate
3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole is a valuable reagent in medicinal chemistry and materials science, offering a reactive chloromethyl handle for the introduction of the 3-bromo-1,2,4-triazole moiety into a wide array of molecular scaffolds. However, the inherent reactivity of both the triazole ring and the chloromethyl group can lead to the formation of several undesired side products. This guide provides a structured approach to understanding and mitigating these synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered in reactions involving 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole in a practical question-and-answer format.
Synthesis of 3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole
Q1: My reaction to synthesize 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole from 3-bromo-1H-1,2,4-triazole and a chloromethylating agent (e.g., with paraformaldehyde and HCl) resulted in a mixture of products that are difficult to separate. What are the likely side products?
A1: The most common side products in the N-chloromethylation of 3-bromo-1H-1,2,4-triazole are its regioisomers . The 1,2,4-triazole ring has three nitrogen atoms (N1, N2, and N4) that can potentially be alkylated. While the desired product is the N1-substituted isomer, you are likely also forming the 3-bromo-2-(chloromethyl)-2H-1,2,4-triazole (N2 isomer) and 5-bromo-1-(chloromethyl)-1H-1,2,4-triazole (N4 isomer) . The ratio of these isomers can be influenced by reaction conditions.[1][2][3][4]
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the alkylation.
-
Choice of Base and Solvent: The choice of base and solvent can significantly impact the isomer ratio. For instance, using a milder base and a non-polar aprotic solvent might favor the formation of one isomer over the others.
-
Purification: Careful column chromatography on silica gel is often necessary to separate these isomers. Thin-layer chromatography (TLC) can be used to monitor the separation.[1]
Q2: I'm observing a higher molecular weight impurity in my reaction mixture. What could it be?
A2: A likely high molecular weight impurity is a bis-alkylated product . This occurs when a molecule of the starting material, 3-bromo-1H-1,2,4-triazole, acts as a nucleophile and attacks the chloromethyl group of the newly formed product, 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole. This results in the formation of a dimeric species, such as 1-((3-bromo-1H-1,2,4-triazol-1-yl)methyl)-3-bromo-1H-1,2,4-triazole.[3]
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess of the chloromethylating agent to ensure complete consumption of the starting triazole and minimize its availability for side reactions.
-
Controlled Addition: Add the 3-bromo-1H-1,2,4-triazole slowly to the reaction mixture containing the chloromethylating agent to maintain a low concentration of the starting material.
Reactions of 3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole
Q3: During a nucleophilic substitution reaction on the chloromethyl group, I isolated a significant amount of a more polar byproduct. What is it likely to be?
A3: The polar byproduct is most likely the hydrolysis product , 3-bromo-1-(hydroxymethyl)-1H-1,2,4-triazole. The chloromethyl group is susceptible to hydrolysis, especially in the presence of water or other protic solvents, or under basic conditions.[5]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all your reagents and solvents are strictly anhydrous. Dry your glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Non-Aqueous Work-up: If possible, use a non-aqueous work-up procedure to isolate your product.
-
Choice of Base: Use a non-nucleophilic, anhydrous base to scavenge any acid generated during the reaction.
Q4: My nucleophilic substitution reaction is sluggish, and upon heating, I see the formation of a complex mixture of products, including some that appear to be dimers of my starting material.
A4: The chloromethyl group of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole is reactive, and at elevated temperatures, it can undergo self-alkylation or dimerization . In this scenario, one molecule of the product can act as a nucleophile (via one of the triazole nitrogens) and attack the chloromethyl group of another molecule, leading to the formation of a dimeric salt, which can then lead to a more complex mixture.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Try to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Use a More Nucleophilic Reagent: If your nucleophile is weak, consider converting it to a more reactive form (e.g., deprotonating an alcohol to an alkoxide) to facilitate the reaction at a lower temperature.
-
Solvent Choice: The choice of solvent can influence the rate of nucleophilic substitution. Polar aprotic solvents like DMF or DMSO can often accelerate these reactions.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution on 3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole
This protocol provides a general guideline for reacting a nucleophile with the chloromethyl group of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole.
Materials:
-
3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole
-
Nucleophile (e.g., a phenol, thiol, or amine)
-
Anhydrous base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
Anhydrous work-up and extraction solvents (e.g., ethyl acetate, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the nucleophile (1.0 eq) and the anhydrous solvent.
-
Add the anhydrous base (1.1 - 1.5 eq) and stir the mixture at room temperature for 30 minutes.
-
Add a solution of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole (1.05 eq) in the anhydrous solvent dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC. The reaction can be gently heated if necessary, but be mindful of potential side reactions at higher temperatures.
-
Upon completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Side Product | Formation Mechanism | Key Identification Method(s) | Mitigation Strategies |
| Regioisomers (N2, N4) | Alkylation at different nitrogen atoms of the triazole ring. | NMR (1H, 13C, 15N), HPLC, LC-MS[1][6] | Optimize reaction conditions (temperature, solvent, base), careful chromatographic purification. |
| Bis-alkylation Product | Nucleophilic attack of starting triazole on the product. | Mass Spectrometry (higher m/z), NMR. | Use a slight excess of the alkylating agent, slow addition of the starting triazole. |
| Hydrolysis Product | Reaction of the chloromethyl group with water. | NMR (presence of -OH signal), IR (broad O-H stretch). | Use anhydrous reagents and solvents, inert atmosphere, non-aqueous work-up.[5] |
| Dimerization Product | Self-alkylation of the product at elevated temperatures. | Mass Spectrometry, NMR. | Lower reaction temperature, use more reactive nucleophiles to shorten reaction time. |
Visualizing Reaction Pathways
Formation of Regioisomeric Side Products
Caption: Regioselectivity in the N-chloromethylation of 3-bromo-1H-1,2,4-triazole.
Troubleshooting Workflow for Nucleophilic Substitution
Caption: A logical workflow for troubleshooting common side reactions.
References
- Method for hydrolysis of aromatic chloromethyl compounds.
-
Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. [Link]
-
Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Chemistry Portal. [Link]
-
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate. [Link]
-
Triple proton transfer in crystalline 3,5-dibromo-1H-1,2,4-triazole and 3,5-dichloro-1H-1,2,4-triazole studied by variable-temperature 15N NMR and ab initio calculations. Wiley Online Library. [Link]
-
Synthesis of N2-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information. [Link]
-
Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. [Link]
-
Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. National Center for Biotechnology Information. [Link]
-
An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds - Google Patents [patents.google.com]
- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]
purification of products from 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole alkylation
Technical Support Center: Purification of 3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole Alkylation Products
Case ID: TR-ALKYL-003 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are likely using 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole as a specialized linker or prodrug moiety (e.g., for phosphate prodrugs or introducing a functionalizable triazole core). The chloromethyl group is a highly reactive "soft" electrophile, while the 3-bromo position serves as a handle for downstream cross-coupling (Suzuki/Stille).
The Core Challenge: The
This guide prioritizes Genotoxic Impurity (GTI) removal and product stability during isolation.
Module 1: Reaction Optimization (Prevention Protocol)
Goal: Minimize the "hard-to-remove" impurities before purification begins.
1.1 Stoichiometry & The "GTI" Trap
-
The Issue: Using an excess of the alkylating agent (the chloromethyl triazole) ensures conversion but leaves behind a potent alkylating agent (GTI) that is difficult to separate from the product due to similar polarity.
-
Recommendation: Use the Nucleophile as the excess reagent (1.1 – 1.2 equiv) if it is inexpensive and easy to remove (e.g., volatile amines or acid-soluble compounds).
-
If you MUST use excess triazole: You will require a chemical quench (see Module 2).
1.2 Base Selection
-
Standard: Potassium Carbonate (
) in Acetone or MeCN. -
The "Oiling Out" Fix: If the reaction gums up, switch to Cesium Carbonate (
) or add a phase transfer catalyst (TBAI, 5 mol%). -
Avoid: Strong hydroxide bases (NaOH/KOH) unless necessary; they promote rapid hydrolysis of the chloromethyl group to the hydroxymethyl impurity (
).
Module 2: Workup & GTI Mitigation
Goal: Chemically destroy unreacted alkyl halide to <10 ppm levels.
2.1 The Chemical Quench (Mandatory for Pharma) Do not rely on rotovap to remove the chloromethyl triazole (it is not volatile enough).
-
Reagent: Add Morpholine (0.2 equiv relative to starting halide) or a Polymer-Supported Amine (PS-Trisamine) resin.
-
Mechanism: These scavengers react rapidly with the remaining
to form a highly polar (or solid) cationic species. -
Separation:
-
Morpholine quench: The resulting quaternary salt washes out in the aqueous phase during extraction.
-
Resin quench: Simply filter off the beads.
-
2.2 The Extraction Matrix
| Phase | Composition | Purpose |
|---|---|---|
| Organic | EtOAc or DCM | Retains your alkylated product. |
| Wash 1 | Sat.
Module 3: Chromatography Troubleshooting
Goal: Overcoming "Triazole Tailing" on Silica.
3.1 The "Streaking" Phenomenon Triazoles are basic nitrogen heterocycles. They hydrogen-bond strongly with the acidic silanols on silica gel, causing broad peaks and co-elution.
3.2 The Fix: Mobile Phase Modifiers
-
Standard Silica: Add 1% Triethylamine (Et3N) or 1% NH4OH to your DCM/MeOH or Hexane/EtOAc mobile phase.
-
Why: The amine blocks the active silanol sites, allowing the triazole product to elute as a sharp band.
-
-
Alternative Stationary Phase: Use Neutral Alumina if the product is acid-sensitive.
3.3 Flash Method (Gradient)
-
Cartridge: High-performance spherical silica (20-40 µm).
-
Solvent A: DCM (with 1% Et3N).
-
Solvent B: MeOH (with 1% Et3N).
-
Gradient: 0% B for 2 CV (Column Volumes), then 0-10% B over 15 CV.
-
Note: Most alkylated triazoles elute between 2-5% MeOH in DCM.
-
Module 4: Crystallization (The Scalable Alternative)
Goal: Avoiding columns for >5g batches.
If your product is a solid, crystallization is superior for purging the hydroxymethyl impurity.
Protocol: The "Anti-Solvent" Crash
-
Dissolve crude oil in minimal warm Ethyl Acetate or IPA .
-
Slowly add Heptane or Hexane (Anti-solvent) until cloudiness persists.
-
Cool to 0°C slowly (10°C/hour).
-
Troubleshooting: If it oils out, re-heat and add a seed crystal. If no seed exists, scratch the glass or use a lower polarity solvent mix (e.g., Toluene/Heptane).
Visual Workflows
Figure 1: Reaction & Quench Workflow (GTI Control)
Caption: Workflow ensuring removal of genotoxic alkyl halide impurities before isolation.
Figure 2: Purification Decision Tree
Caption: Decision matrix for selecting the optimal purification method based on physical state.
FAQ: Frequently Asked Questions
Q1: My product decomposes on the silica column. What is happening?
A: The
-
Fix: Pre-wash your silica column with mobile phase containing 2-3% Triethylamine to neutralize all acidic sites before loading your sample.
Q2: I see a new spot on TLC that wasn't there during the reaction. It's very polar. A: This is likely 3-bromo-1-(hydroxymethyl)-1H-1,2,4-triazole . It forms when the unreacted starting material touches water during workup.
-
Fix: This impurity is much more water-soluble than most alkylated products. Perform two extra washes with water or slightly basic brine to wash it out.
Q3: Can I distill the product? A: Not recommended. 1-substituted triazoles can be thermally unstable, and the C-Br bond is liable to homolysis at high temperatures. High vacuum distillation often leads to polymerization or "tarring."
Q4: Is the starting material genotoxic? A: Yes, 1-(chloromethyl)azoles are alkylating agents and are considered Potential Genotoxic Impurities (PGIs) . You must demonstrate their removal (typically <10-20 ppm) for pharmaceutical applications. The scavenger quench (Module 2) is the most reliable way to achieve this.
References
- Genotoxic Impurity Control: Teasdale, A. Genotoxic Impurities: Strategies for Identification and Control. Wiley, 2010. (General guidance on alkyl halide removal).
-
Triazole Chemistry: Katritzky, A. R.[1][2] "Synthesis and properties of 1-substituted 1,2,4-triazoles." Comprehensive Heterocyclic Chemistry II, Vol 4. Elsevier.
-
Purification of Nitrogen Heterocycles: "Overcoming Tailing in Flash Chromatography of Basic Compounds." Biotage Application Notes.
-
Safety of Chloromethyl Azoles: Journal of Medicinal Chemistry, "Stability and Reactivity of N-Fluoromethyl and N-Chloromethyl Azoles," 2020.
Sources
Navigating the Reactivity of Chloromethyl Triazoles: A Technical Support Guide to Preventing Self-Polymerization
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Chloromethyl triazoles are potent and versatile reagents in bioconjugation and medicinal chemistry, prized for their ability to selectively alkylate nucleophilic residues such as cysteine. However, this inherent reactivity also presents a significant challenge: the propensity for self-polymerization. This unwanted side reaction can lead to decreased purity, loss of valuable material, and confounding experimental results. This technical support center provides a comprehensive guide to understanding, troubleshooting, and preventing the self-polymerization of chloromethyl triazoles.
Frequently Asked Questions (FAQs)
Q1: What is self-polymerization of chloromethyl triazoles and why does it occur?
A1: Self-polymerization is an undesirable reaction where individual chloromethyl triazole molecules react with each other to form oligomers or polymers. This process is driven by the inherent chemical nature of the molecule, which contains both a nucleophilic center (the nitrogen atoms of the triazole ring) and a reactive electrophilic center (the chloromethyl group). One molecule's nucleophilic nitrogen can attack the electrophilic carbon of another molecule's chloromethyl group in a self-alkylation reaction, initiating a chain reaction.
Q2: What are the primary factors that trigger or accelerate this self-polymerization?
A2: Several factors can initiate or accelerate this unwanted side reaction:
-
Acidic Impurities: Residual acids from the synthesis, such as hydrochloric acid (HCl) from the use of thionyl chloride (SOCl₂), can protonate a triazole nitrogen, increasing the electrophilicity of the chloromethyl group and catalyzing polymerization.
-
Elevated Temperatures: Heat provides the activation energy for the reaction, increasing the rate of self-polymerization.
-
Presence of Lewis Acids: Trace metal impurities or other Lewis acids can coordinate to the chlorine atom, making the chloromethyl group a better leaving group and thus more susceptible to nucleophilic attack.
-
Concentration: Higher concentrations of the chloromethyl triazole increase the probability of intermolecular collisions and reactions.
-
Presence of Nucleophiles/Bases: While seemingly counterintuitive, strong bases can deprotonate the triazole ring, potentially increasing its nucleophilicity. However, the primary concern is often acidic catalysis.
Q3: How can I detect if my sample of chloromethyl triazole has begun to polymerize?
A3: Early detection is key to preventing the loss of your valuable reagents. Here are some common analytical techniques to assess the purity and stability of your chloromethyl triazole:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to detect polymerization. You may observe broadening of signals, the appearance of new, complex multiplets in the aliphatic and aromatic regions, and a decrease in the integral ratio of the sharp singlet corresponding to the chloromethyl protons.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to assess the purity of your compound. The appearance of new, broader peaks, often at different retention times than the monomer, is indicative of oligomer formation.
-
Mass Spectrometry (MS): Mass spectrometry can be used to identify the masses of the monomer, dimer, trimer, and larger oligomers, confirming the presence of self-polymerization products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Decreased yield in subsequent reactions | Self-polymerization of the chloromethyl triazole reagent. | 1. Verify the purity of the reagent using NMR or HPLC before use. 2. If polymerization is detected, purify the reagent immediately before the reaction. 3. Store the reagent under the recommended conditions (see below). |
| Appearance of an insoluble, sticky residue in the reagent vial | Advanced polymerization. | The reagent is likely unusable. Discard the material according to your institution's safety guidelines and obtain a fresh batch. |
| Broad or unexpected peaks in NMR or HPLC analysis | Onset of oligomerization. | 1. Minimize storage time. 2. Consider adding a stabilizer if compatible with your downstream application. 3. Ensure the storage environment is free of acid and moisture. |
| Inconsistent results between batches of the same reagent | Varying levels of purity and/or polymerization due to different synthesis or storage histories. | 1. Analyze each new batch by NMR or HPLC upon receipt to establish a baseline purity. 2. Store all batches under identical, optimal conditions. |
Core Directive: A Proactive Approach to Stability
The key to preventing the self-polymerization of chloromethyl triazoles lies in a proactive approach that begins with the synthesis and purification and extends through storage and handling.
Understanding the Mechanism of Self-Polymerization
The self-polymerization of chloromethyl triazoles is best understood as a form of self-alkylation. The triazole ring contains nitrogen atoms with lone pairs of electrons, making them nucleophilic. The chloromethyl group is a potent electrophile. Under certain conditions, a nucleophilic nitrogen from one triazole molecule can attack the electrophilic carbon of the chloromethyl group on an adjacent molecule, displacing the chloride ion and forming a new C-N bond. This process can continue, leading to the formation of dimers, trimers, and larger oligomers.
The presence of acidic impurities is a critical catalyst for this reaction. Protonation of a triazole nitrogen can further activate the chloromethyl group, making it more susceptible to nucleophilic attack.
Caption: Factors influencing and preventing self-polymerization.
References
-
University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. Retrieved from [Link]
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
- Pacholak, A., et al. (2022). Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation. Science of The Total Environment, 805, 149917.
- Pacholak, A., et al. (2025). Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation.
-
Creative Biostructure. (2025, March 25). Using NMR for Studying Polymer Structures. Retrieved from [Link]
- Trathnigg, B., & Jorde, C. (2001). Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography: a study on well-defined oligothiphenes.
-
Unknown. (2025, April 7). Storage instructions for chemical reagents. Retrieved from [Link]
-
Schooneveld-Bergmans, M. E. F., et al. (n.d.). HPLC of oligosaccharides : New developments in detection and peak identification. Retrieved from [Link]
- Wang, Y., et al. (2019). Design, Synthesis and Evaluation of Novel Trichloromethyl Dichlorophenyl Triazole Derivatives as Potential Safener. Molecules, 24(17), 3173.
-
Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
- Maji, M., & Kumar, S. (n.d.). Deprotection and Functionalization of Protective N‐Heterocycles Under Mild Conditions. Asian Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]
-
Kumar, D. (2025, February 7). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. LinkedIn. Retrieved from [Link]
-
Environmental Health & Safety. (2022, April). Chemical Storage Guidelines. Retrieved from [Link]
- Nasser, A. L. M., et al. (n.d.). Chromatograms of oligomers 1 – 4 obtained using HPLC.
- Al-Achi, A., & Greenwood, R. (1998). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Journal of Pharmaceutical and Biomedical Analysis, 17(8), 1367-1374.
- Curtis, M. A., & Rogers, L. B. (1982). Oligomer analysis by HPLC and GPC.
- Bag, D. S. (2016). NMR Spectroscopy for the Characterization of Polymers. In Applications of NMR Spectroscopy (Vol. 5, pp. 108-155). Bentham Science Publishers.
- Alabugin, I. V., & Gold, B. (2013). Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene. Beilstein Journal of Organic Chemistry, 9, 2548-2557.
- Sipos, G., & Káncz, A. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2322.
-
LibreTexts. (2026, January 8). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Retrieved from [Link]
-
The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]
- Sipos, G., & Káncz, A. (2024).
- Kim, S. E., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society.
-
Pelant, J. (n.d.). NMR Spectroscopy of Polymers. Retrieved from [Link]
- von Keutz, T., et al. (2020). Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates. Organic Letters, 22(19), 7540-7544.
-
Environmental Health and Safety. (n.d.). Chemical Storage Guide. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Non-nucleophilic bases – Knowledge and References. Retrieved from [Link]
- Zhang, T., et al. (2021). Biodegradation of typical azole fungicides in activated sludge under aerobic conditions.
- Akhmedova, N. Y. (2025). Condensation of chloromethyl propargyl ether with carbonyl compounds.
- Kumar, A., et al. (2016). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Journal of Heterocyclic Chemistry, 53(4), 1166-1171.
- Hooker Electrochemical Company. (1950). U.S. Patent No. 2,493,427. Washington, DC: U.S.
- Stamos, D. P., & Bell, S. C. (2018). Capturing the free energy of transition state stabilization: insights from the inhibition of mandelate racemase. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2127), 20170093.
- Kim, S. E., et al. (2024).
- Zhang, T., et al. (2020). Biodegradation of typical azole fungicides in activated sludge under aerobic conditions. Chemosphere, 261, 127731.
- Unknown. (n.d.). The three existing synthetic strategies for preparing chloromethyl triazole 3.
- Hamann, A. R., et al. (2016). Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum. South African Journal of Chemistry, 69, 121-126.
- Bayer Pharmaceuticals Corporation. (2004). Process for preparing 3-chloromethyl-1,2,4-triazolin-5-one.
- Parker, C. G., & Shchepinov, M. S. (2021). Reactive chemistry for covalent probe and therapeutic development. Cell Chemical Biology, 28(3), 359-372.
- Li, H., et al. (2025).
- Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 976829.
- Sharma, R., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. RSC Medicinal Chemistry, 14(5), 798-821.
- Wang, Y., et al. (2019). La(OTf)3 facilitated self-condensation of 2-indolylmethanol: construction of highly substituted indeno[1,2-b]indoles. Organic & Biomolecular Chemistry, 17(34), 7954-7962.
- Hulme, A. N., et al. (2016). Chloromethyl-triazole: a new motif for site-selective pseudo-acylation of proteins.
Technical Support Center: Managing Regioselectivity in 1,2,4-Triazole Alkylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when managing regioselectivity during the N-alkylation of 1,2,4-triazoles. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your own experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental principles governing the reactivity of 1,2,4-triazoles. A solid grasp of these concepts is the first step toward troubleshooting and controlling your reaction outcomes.
Q1: What are the potential sites of alkylation on a 1,2,4-triazole ring, and why is regioselectivity such a persistent issue?
The 1,2,4-triazole ring possesses three nitrogen atoms that can potentially act as nucleophiles: N1, N2, and N4. However, only the pyrrole-type nitrogens (those with an N-H bond) are readily alkylated after deprotonation. In an unsubstituted 1,2,4-triazole, two tautomeric forms exist in equilibrium, which means that after deprotonation by a base, the resulting anion has nucleophilic character at all three nitrogen atoms. The primary challenge arises because the N1 and N4 positions often have very similar nucleophilicity and steric accessibility, leading to the formation of a mixture of regioisomers.[1] The N2 position is generally less reactive due to steric hindrance and lower electron density.[2][3][4]
Caption: Tautomerism of 1,2,4-triazole leads to a single anion with multiple nucleophilic sites.
Q2: What is the difference between kinetic and thermodynamic control in 1,2,4-triazole alkylation?
Understanding this concept is critical for troubleshooting.
-
Kinetic Control: This regime favors the product that is formed fastest. This usually occurs at lower temperatures with shorter reaction times, where the reaction is irreversible.[5] The kinetic product is the one with the lowest activation energy barrier. For 1,2,4-triazoles, N1-alkylation is often the kinetic product.
-
Thermodynamic Control: This regime favors the product that is the most stable. It is achieved under conditions that allow the reaction to be reversible (e.g., higher temperatures, longer reaction times), letting the initial products equilibrate to the lowest energy state.[6] In some cases, the N4-isomer can be the more thermodynamically stable product.
If your reaction yields an unexpected major isomer, consider if the conditions are favoring thermodynamic equilibrium over the kinetic product.[5][6]
Q3: How can I reliably distinguish between the N1, N2, and N4-alkylated isomers?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this task.[1]
-
¹H NMR: The chemical shifts of the two triazole ring protons (C3-H and C5-H) are highly diagnostic.
-
N1-isomers (asymmetric): You will see two distinct signals for the two ring protons.
-
N4-isomers (symmetric): The two ring protons are chemically equivalent and will appear as a single signal (for a 4-H triazole being alkylated).
-
N2-isomers (asymmetric): Will also show two distinct signals, but their chemical shifts will differ from the N1-isomer.
-
-
¹³C NMR: The carbon chemical shifts are also distinct for each isomer.[7]
-
2D NMR (HSQC, HMBC): These techniques are invaluable for unambiguous assignment, especially in complex molecules. HMBC correlations from the protons on the newly introduced alkyl group to the triazole ring carbons can definitively establish the point of attachment.[8]
Computational methods, such as DFT calculations, can also be used to predict NMR chemical shifts to help identify the correct regioisomer.[9]
Part 2: Troubleshooting Guide - Common Experimental Scenarios
This guide is structured by common problems encountered in the lab. For each issue, we analyze the probable causes and provide actionable solutions grounded in chemical principles.
Issue 1: My reaction yields a mixture of N1 and N4 isomers, but I need pure N1 product.
This is the most frequent challenge. The default outcome for many standard alkylation conditions (e.g., K₂CO₃ or NaH in DMF) is often a mixture.[1]
Probable Cause: The reaction conditions do not sufficiently differentiate between the competing N1 and N4 alkylation pathways.
Solutions & Scientific Rationale:
-
Employ a Sterically Hindered, Non-Nucleophilic Base:
-
Recommendation: Switch to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Rationale: Using DBU in a non-polar solvent like THF has been shown to consistently favor the N1 isomer, often in a 90:10 ratio or better.[1][10] The bulky DBU is thought to form a specific ion pair with the triazolate anion that sterically shields the N4 position, directing the alkylating agent to the more accessible N1 position.
-
-
Optimize the Solvent:
-
Recommendation: Move from polar aprotic solvents (DMF, Acetonitrile) to less polar options like THF or Toluene.
-
Rationale: Polar aprotic solvents effectively solvate the cation (e.g., Na⁺ or K⁺), leaving a "naked" and highly reactive triazolate anion where both N1 and N4 sites are readily available. Less polar solvents promote tighter ion pairing between the cation and the anion, which can influence the regioselectivity, often favoring the N1 site.
-
-
Change the Alkylating Agent's Leaving Group:
-
Recommendation: If using an alkyl bromide or chloride, consider switching to a tosylate or mesylate.
-
Rationale: Better leaving groups (like tosylate) lead to a more Sₙ2-like transition state. According to Hard-Soft Acid-Base (HSAB) theory, the N1 position is considered slightly "softer" than the N4 position. Softer electrophiles (those with better, more polarizable leaving groups) may preferentially react at the softer N1 site.[11]
-
Issue 2: I am getting a low yield and/or an inseparable mixture of isomers.
Probable Cause: The chosen conditions are not optimal for your specific substrate, leading to poor reactivity or a lack of selectivity.
Solutions & Scientific Rationale:
-
Consider a Mitsunobu Reaction:
-
Recommendation: Use Mitsunobu conditions (e.g., PPh₃, DIAD or DEAD) with your corresponding alcohol.
-
Rationale: The Mitsunobu reaction often provides excellent regioselectivity where direct alkylations fail.[12][13] The reaction proceeds through a different mechanism involving an oxyphosphonium intermediate, which can exhibit a strong preference for one nitrogen over another.[14] This method is particularly useful for accessing specific isomers that are difficult to obtain otherwise.
-
-
Add a Phase-Transfer Catalyst (PTC):
-
Recommendation: With a base like K₂CO₃ in a solvent like acetonitrile, add a catalytic amount of tetrabutylammonium bromide (TBAB).
-
Rationale: If your triazole or its salt has poor solubility, a PTC can shuttle the triazolate anion into the organic phase, increasing the effective concentration and reaction rate.[8] This can sometimes improve selectivity by ensuring the reaction proceeds cleanly and quickly, preventing side reactions or equilibration.
-
Issue 3: I am observing significant N2-alkylation.
Probable Cause: This is less common for unsubstituted 1,2,4-triazole but becomes significant for certain substituted triazoles, particularly those with an alkyl- or aryl-sulfanyl group at the C3 position.[2][3][4]
Solutions & Scientific Rationale:
-
Analyze Substrate Effects:
-
Recommendation: Carefully examine the electronic and steric nature of your triazole's substituents.
-
Rationale: An S-alkyl group at C3, for example, alters the electronic distribution in the ring and can increase the nucleophilicity of the adjacent N2 nitrogen.[3] In such cases, N2-alkylation can become a major pathway.[2][4]
-
-
Modify Synthetic Strategy:
Caption: A troubleshooting workflow for improving N1-selectivity in 1,2,4-triazole alkylation.
Part 3: Data Summary & Key Protocols
Table 1: Influence of Reaction Conditions on Regioisomer Ratios
| 1,2,4-Triazole | Alkylating Agent | Base | Solvent | N1 : N4 Ratio | Reference |
| Unsubstituted | Alkyl Halides | DBU | THF | ~90 : 10 | [1] |
| Unsubstituted | Alkyl Halides | NaH / K₂CO₃ | DMF | Mixture | |
| Unsubstituted | (4-nitrobenzyl)Br | Various | Various | ~90 : 10 | |
| 4-aminotriazole | (4-nitrobenzyl)Br | NaNO₂ (post-alkylation) | - | >90% N1 (via intermediate) | |
| Unsubstituted | Microwave, Ionic Liquid | K₂CO₃ | [hmpy]Br | N1 selective | [17] |
Note: Ratios are approximate and can vary based on the specific substrate and exact conditions.
Protocol 1: Maximizing N1-Selectivity using DBU
This protocol is recommended as a first-line approach for achieving high N1-selectivity with standard alkyl halides.[1][10]
Materials:
-
1H-1,2,4-triazole
-
Alkyl halide (e.g., benzyl bromide)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous THF, add DBU (1.1 eq) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture for 15-20 minutes.
-
Add the alkyl halide (1.05 eq) dropwise to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the minor N4-isomer and obtain the desired N1-product.
Protocol 2: Regioselective Alkylation via the Mitsunobu Reaction
This protocol is an excellent alternative when direct alkylation fails or gives poor selectivity. It uses an alcohol instead of an alkyl halide.[13][14]
Materials:
-
1H-1,2,4-triazole
-
Primary or secondary alcohol (R-OH)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve 1H-1,2,4-triazole (1.2 eq), the alcohol (1.0 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled, stirring solution. An exothermic reaction and color change are typically observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the reduced dihydrazide, which can often be removed or minimized by purification via column chromatography.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 12. Mitsunobu reaction of 1,2,3-NH-triazoles: a regio- and stereoselective approach to functionalized triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. jocpr.com [jocpr.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Regioselective alkylation of 1,2,4-triazole using - ProQuest [proquest.com]
Technical Support Center: Scale-Up Synthesis of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole
Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket Focus: Scale-up methodology, regioselectivity control, and safety protocols for CAS 84387-62-2.
Introduction: The Engineering Challenge
You have reached the Tier-3 Technical Support desk. We understand you are attempting to scale the synthesis of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole .
This is not a trivial alkylation. This molecule presents a "perfect storm" of process challenges:
-
Regiochemical Ambiguity: The 3-bromo-1,2,4-triazole scaffold has three potential alkylation sites (N1, N2, N4), but only the N1-isomer is typically desired.
-
Reagent Toxicity: Classical chloromethylation often utilizes chloromethyl methyl ether (MOM-Cl), a potent carcinogen incompatible with modern GMP safety standards.
-
Product Instability: The N-chloromethyl hemiaminal ether moiety is highly susceptible to hydrolysis, often degrading back to the starting material or the N-hydroxymethyl intermediate upon exposure to ambient moisture.
Below are the three most common "Support Tickets" we receive for this chemistry, resolved with industrial best practices.
Ticket #001: Regioselectivity is Poor (N1 vs. N2 Isomers)
User Report: "We are seeing a mixture of isomers (approx. 60:40) in the crude NMR. We need high specificity for the 3-bromo-1-substituted product, but we are getting significant amounts of the 5-bromo isomer (N2 alkylation)."
Root Cause Analysis
In 3-bromo-1,2,4-triazole, the proton is mobile (tautomerism). When you alkylate, two main steric/electronic pathways compete:
-
Path A (Desired): Alkylation at N1 . This is sterically favored because N1 is adjacent to the C5-hydrogen (small), whereas N2 is adjacent to the C3-Bromine (large).
-
Path B (Undesired): Alkylation at N2 . This places the alkyl group next to the bulky bromine. However, in highly polar solvents or with specific counter-ions, the electronic density at N2 can drive reaction here despite sterics.
Troubleshooting Protocol
| Parameter | Recommendation | Technical Rationale |
| Base Selection | Use Inorganic Carbonates ( | Avoid strong bases like NaH. Strong deprotonation creates a "naked" triazolide anion where electronic control dominates (often favoring N2/N4). Carbonates allow for thermodynamically controlled alkylation, favoring the sterically less hindered N1 position. |
| Solvent System | Switch to Acetone or MeCN | Avoid DMF or DMSO if possible. Highly polar aprotic solvents separate the ion pair too effectively, increasing the reactivity of the more nucleophilic (but sterically hindered) N2. Acetone promotes tighter ion pairing, enhancing the steric directing effect of the Bromine atom. |
| Temperature | Cryogenic to Room Temp (-10°C to 20°C) | Kinetic control is essential. Higher temperatures provide enough energy to overcome the steric barrier at N2. Keep the reaction cold during addition. |
Visual Logic: Regioselectivity Decision Tree
Caption: Regiochemical pathways in 3-bromo-1,2,4-triazole alkylation. N1 alkylation is favored by steric avoidance of the C3-Bromine atom.
Ticket #002: Safety Hazards with Chloromethylation Reagents
User Report: "We cannot use chloromethyl methyl ether (MOM-Cl) or bis(chloromethyl) ether due to EH&S restrictions. How do we generate the chloromethyl group safely on a kilogram scale?"
Resolution: The "In-Situ" Two-Step Protocol
Do not use isolated chloromethylating agents. Instead, use a Hydroxymethylation
Step-by-Step Methodology
Step 1: N-Hydroxymethylation (The "Masked" Intermediate)
-
Charge 3-bromo-1,2,4-triazole into a reactor with Paraformaldehyde (1.1 - 1.2 equiv).
-
Solvent: Toluene or Dichloroethane (DCE).
-
Catalyst: Catalytic amount of triethylamine or basic alumina.
-
Heat to reflux (80-90°C). The paraformaldehyde depolymerizes and reacts with the triazole N-H.
-
Result: Formation of 3-bromo-1-(hydroxymethyl)-1H-1,2,4-triazole .
-
Note: This intermediate is in equilibrium. Do not attempt to isolate it by chromatography. Proceed directly to Step 2 (telescoped process).
-
Step 2: Chlorination (The "Locking" Step)
-
Cool the mixture to 0°C.
-
Add Thionyl Chloride (
) (1.2 equiv) dropwise. -
Off-gas scrubbing is required (generates HCl and
). -
Advantage: This method avoids handling carcinogenic ethers entirely.[5]
Engineering Controls Diagram
Caption: Telescoped process flow avoiding isolation of carcinogenic chloromethyl ethers. Critical off-gas scrubbing required.
Ticket #003: Product Degradation During Workup
User Report: "We synthesized the product, but after aqueous washing and drying, the purity dropped from 95% to 60%. The NMR shows formaldehyde peaks."
Root Cause Analysis
N-chloromethyl triazoles are hemiaminal ethers . They are chemically equivalent to a "nitrogen-acetal."
Stability & Isolation Protocol
-
Eliminate Aqueous Washes:
-
Do NOT wash the reaction mixture with water or bicarb solution.
-
Instead, remove excess thionyl chloride and solvent by vacuum distillation (keep bath temp < 40°C).
-
-
Removal of Salts:
-
If a base hydrochloride salt was generated (e.g., if using a base scavenger), remove it by filtration under inert atmosphere (
) . -
If the product is the free base, it is likely soluble in DCM/Toluene, while inorganic salts are not.
-
-
Storage:
-
The product is often most stable as the Hydrochloride Salt .
-
If you need to store it, consider precipitating it as the HCl salt using anhydrous HCl in dioxane/ether.
-
Store at -20°C under Argon.
-
Summary of Critical Parameters
| Feature | Standard Lab Practice (Avoid) | Scale-Up Best Practice (Adopt) |
| Reagent | Chloromethyl methyl ether (MOM-Cl) | Paraformaldehyde + |
| Solvent | DMF (High boiling, difficult removal) | DCM or Toluene (Azeotropic drying) |
| Workup | Aqueous extraction ( | Anhydrous Filtration & Distillation |
| Regio-Control | NaH (Thermodynamic mix) |
References
-
Regioselectivity in Triazole Alkylation
-
Title: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.[6]
- Source: Chemistry Central Journal (2016).
- Context: Establishes that steric hindrance at C3/C5 directs alkyl
-
-
Chloromethylation Methodology
- Title: Process for the chloromethylation of aromatic compounds (P
- Source: Google P
- Context: Describes the industrial use of formaldehyde sources and chlorinating agents to avoid chloromethyl ethers.
-
Triazole Stability & Tautomerism
-
General Scale-Up of Triazole Intermediates
- Title: Development of a Scalable Route toward an Alkyl
- Source: Organic Process Research & Development (2023).
- Context: Discusses overcoming regioselectivity issues in triazole scale-up using specific base/solvent combin
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]
- 3. scienceopen.com [scienceopen.com]
- 4. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 5. US3297648A - Process for the chloromethylation of aromatic compounds of high molecular weight - Google Patents [patents.google.com]
- 6. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Chloromethyl-1H-1,2,4-triazole | 84387-62-2 | Benchchem [benchchem.com]
Validation & Comparative
Comparative Guide: Reactivity of Chloromethyl vs. Bromomethyl-1,2,4-Triazoles
Executive Summary
In the synthesis of antifungal agents (e.g., fluconazole analogs) and energetic materials, the installation of the 1,2,4-triazole moiety is a critical step. While 1-(chloromethyl)-1,2,4-triazole and 1-(bromomethyl)-1,2,4-triazole serve as analogous electrophiles for this purpose, their practical utility is defined by a sharp trade-off between stability and reactivity .
-
Chloromethyl-1,2,4-triazole is the industry standard for bulk synthesis due to its thermal stability and lower cost, despite requiring forcing conditions (high heat, iodide catalysis) to effect alkylation.
-
Bromomethyl-1,2,4-triazole offers superior reactivity (approx. 40–60x faster reaction rates), enabling alkylation under mild conditions. However, its use is often limited to in situ generation or small-scale specialized applications due to its poor shelf stability and potent lachrymatory properties.
This guide provides a technical comparison to assist in selecting the optimal reagent for your specific synthetic pathway.
Mechanistic Underpinnings
The reactivity difference between these two species is governed fundamentally by the leaving group ability of the halogen in an
Leaving Group Physics
The rate of alkylation depends heavily on the carbon-halogen bond strength and the stability of the leaving anion.
| Feature | Chloromethyl (-CH₂Cl) | Bromomethyl (-CH₂Br) | Impact on Reactivity |
| Bond Dissociation Energy | ~339 kJ/mol (C-Cl) | ~285 kJ/mol (C-Br) | C-Br breaks more easily, lowering activation energy ( |
| Leaving Group | -7 (HCl) | -9 (HBr) | Bromide is a weaker base and a better leaving group. |
| Polarizability | Moderate | High | The "soft" nature of Br stabilizes the transition state. |
Reaction Pathway Visualization
The following diagram illustrates the direct alkylation pathway versus the catalytic Finkelstein activation often required for the chloromethyl derivative.
Figure 1: Comparative reaction pathways. The chloromethyl derivative often requires iodide catalysis (Finkelstein conditions) to match the intrinsic reactivity of the bromomethyl species.
Comparative Performance Data
Reactivity Profiles
Experimental data indicates a significant kinetic advantage for the bromomethyl derivative. In protein modification studies and small molecule synthesis, the bromomethyl motif demonstrates rapid kinetics at physiological or ambient temperatures.
| Parameter | Chloromethyl-1,2,4-Triazole | Bromomethyl-1,2,4-Triazole |
| Reaction Rate ( | 1 (Baseline) | ~40–60x faster |
| Typical Temperature | Reflux (60–110°C) | 0°C to Room Temperature (25°C) |
| Catalyst Requirement | Often requires NaI/KI (10-100 mol%) | None usually required |
| Solvent Compatibility | Polar Aprotic (DMF, DMSO, Acetone) | Broad (DCM, THF, Acetonitrile) |
Stability and Storage
The primary drawback of the bromomethyl derivative is its instability.
-
Chloromethyl: Stable solid (mp 66–70°C). Can be stored at room temperature for months without significant degradation.
-
Bromomethyl: Prone to hydrolysis and self-alkylation (polymerization). Often darkens upon storage. Best stored at -20°C under inert atmosphere or generated in situ from the hydroxymethyl precursor to avoid isolation.
Experimental Protocols
Protocol A: Standard Alkylation using Chloromethyl-1,2,4-Triazole
Best for: Stable substrates, bulk scale-up, cost-sensitive projects.
Reagents:
-
Substrate (e.g., Phenol or Amine): 1.0 equiv.
-
1-(Chloromethyl)-1,2,4-triazole: 1.2 equiv.
-
Base:
(anhydrous): 2.0 equiv. -
Catalyst: Potassium Iodide (KI): 0.1 equiv (10 mol%).
-
Solvent: Acetone or DMF (dry).
Procedure:
-
Dissolution: Dissolve the substrate in dry acetone (0.5 M concentration).
-
Activation: Add anhydrous
and KI. Stir at room temperature for 15 minutes. -
Addition: Add 1-(chloromethyl)-1,2,4-triazole in a single portion.
-
Reflux: Heat the reaction mixture to reflux (approx. 56°C for acetone, 80-100°C for DMF) for 12–24 hours.
-
Monitoring: Monitor by TLC or LC-MS. The reaction is complete when the starting material is consumed.
-
-
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize or purify via column chromatography.
Protocol B: Mild Alkylation using Bromomethyl-1,2,4-Triazole
Best for: Thermally sensitive substrates, rapid library synthesis.
Reagents:
-
Substrate: 1.0 equiv.
-
1-(Bromomethyl)-1,2,4-triazole (or HBr salt): 1.1 equiv.
-
Base:
or DIPEA: 1.5 equiv. -
Solvent: Acetonitrile or DCM.
Procedure:
-
Preparation: If using the HBr salt, free-base it in situ or use an extra equivalent of base. Caution: Potent Lachrymator. Work in a fume hood.
-
Mixing: Dissolve substrate in acetonitrile at 0°C.
-
Addition: Add base followed by dropwise addition of 1-(bromomethyl)-1,2,4-triazole solution.
-
Reaction: Allow to warm to room temperature. Stir for 1–4 hours.
-
Note: Reaction is often complete significantly faster than the chloromethyl variant.
-
-
Workup: Quench with water, extract with EtOAc, and wash with brine. Dry over
.
Decision Matrix
Use the following logic to select the appropriate reagent for your campaign.
Figure 2: Decision tree for reagent selection based on substrate stability and scale.
Safety & Handling
-
Chloromethyl-1,2,4-triazole:
-
Bromomethyl-1,2,4-triazole:
-
Hazard: Severe Lachrymator and corrosive. Can cause severe eye damage and respiratory irritation.
-
Handling: Mandatory fume hood use. Double gloving recommended. Have an eyewash station immediately accessible. Neutralize spills with aqueous sodium thiosulfate.
-
References
-
MDPI. Halomethyl-Triazoles for Rapid, Site-Selective Protein Modification. (Demonstrates 40-60x reactivity increase of Br/I over Cl). [Link]
-
Organic Chemistry Portal. Finkelstein Reaction: Mechanism and Conditions. [Link]
-
ResearchGate. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. [Link]
Sources
biological activity screening of compounds synthesized with 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole
A Note on the Starting Material: This guide focuses on the biological activity screening of compounds synthesized from the versatile precursor, 3-bromo-1H-1,2,4-triazole . While the initial query specified 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole, a thorough review of the scientific literature indicates a prevalence of synthetic routes starting from the more readily available 3-bromo-1H-1,2,4-triazole. The principles and screening methodologies detailed herein are directly applicable to derivatives from either starting material, providing a robust framework for researchers in the field.
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry and agrochemistry, present in a wide array of approved drugs and herbicides.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone for the development of novel bioactive molecules.[3][4] This guide provides an in-depth comparison of the biological activities of compounds synthesized using 3-bromo-1H-1,2,4-triazole as a key building block, with a focus on anticancer, antifungal, and herbicidal applications. We will delve into the experimental data, provide detailed screening protocols, and explore the underlying mechanisms of action.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of 1,2,4-triazole have demonstrated significant potential as anticancer agents, with various mechanisms of action including the induction of apoptosis and inhibition of key enzymes involved in cancer progression.[1][3]
A series of di-arylated 1,2,4-triazole derivatives were synthesized from 3-bromo-1H-1,2,4-triazole and screened for their in vitro cytotoxic effects against human breast cancer cell lines (MCF-7, MDA-MB-231, and ZR-75-1) using the MTT assay.[1][5]
Comparative Performance of Di-arylated 1,2,4-Triazole Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4q | MCF-7 | 4.8 | Doxorubicin | Not Reported in Study |
| 4k | MCF-7 | >10 | Doxorubicin | Not Reported in Study |
| 4m | MCF-7 | >10 | Doxorubicin | Not Reported in Study |
| 4t | MCF-7 | >10 | Doxorubicin | Not Reported in Study |
Table 1: In vitro anticancer activity of selected di-arylated 1,2,4-triazole derivatives against the MCF-7 human breast cancer cell line.[1]
The compound 4q emerged as a promising lead, exhibiting the highest potency against the MCF-7 cell line.[1] Mechanistic studies revealed that 4q induces apoptosis, a programmed cell death pathway, by elevating the pro-apoptotic BAX protein and causing mitochondrial outer membrane permeabilization.[1]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized triazole derivatives and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway: Apoptosis Induction
The promising compound 4q was found to induce apoptosis.[1] This programmed cell death is a critical mechanism for eliminating cancerous cells.
Caption: Simplified intrinsic apoptosis pathway initiated by compound 4q.[1]
Antifungal Activity: Combating Pathogenic Fungi
Triazole-based compounds are a major class of antifungal agents, primarily acting by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in the fungal cell membrane.[6]
Novel 1,2,4-triazole derivatives are frequently screened for their antifungal efficacy against a panel of pathogenic fungi, including various Candida and Aspergillus species.[4][7] The minimum inhibitory concentration (MIC) is a key parameter determined in these screens.
Comparative Performance of Novel Triazole Derivatives Against Candida albicans
| Compound | MIC (µg/mL) vs. C. albicans | Reference Compound | MIC (µg/mL) vs. C. albicans |
| Derivative A | 0.0156 - 2.0 | Fluconazole | Not specified in direct comparison |
| Derivative B | 0.5 | Miconazole | Not specified in direct comparison |
| IVe, f, i, j | Equal or more potent than Ketoconazole | Ketoconazole | Not specified in direct comparison |
Table 2: Antifungal activity of various 1,2,4-triazole derivatives against Candida albicans.[4][8]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow for MIC Determination
Caption: A schematic representation of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the synthesized triazole compounds and a reference antifungal drug (e.g., Fluconazole) in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) adjusted to a specific concentration (e.g., 0.5-2.5 x 10³ cells/mL).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary target for many azole antifungals is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6]
Caption: The inhibitory effect of triazole antifungals on the ergosterol biosynthesis pathway.[6]
Herbicidal Activity: A Tool for Weed Management
1,2,4-Triazole derivatives have also been successfully developed as herbicides.[9][10] Their mode of action often involves the inhibition of key enzymes in plant metabolic pathways. Screening for herbicidal activity typically involves evaluating the effect of the compounds on the growth of various weed species.
Comparative Performance of Triazole-Based Herbicides
| Compound | Weed Species | Growth Inhibition (%) | Reference Herbicide | Growth Inhibition (%) |
| 6f | Lettuce & Bentgrass | 80 | Not specified | Not specified |
| 6g | Lettuce & Bentgrass | 80 | Not specified | Not specified |
| C6 | Cucumber & Semen euphorbiae | >90 | Cafenstrole | Not specified in direct comparison |
Table 3: Herbicidal activity of selected 1,2,4-triazole derivatives.[9][11]
Experimental Protocol: Petri Dish Assay for Herbicidal Activity
This assay evaluates the effect of chemical compounds on the seed germination and early growth of target plant species.
Workflow for Petri Dish Herbicidal Assay
Caption: A general workflow for assessing the herbicidal activity of compounds using a Petri dish assay.
Step-by-Step Methodology:
-
Preparation of Test Plates: Place a sheet of filter paper in each Petri dish.
-
Compound Application: Add a specific volume of the test solution (synthesized compounds dissolved in a suitable solvent and diluted to the desired concentrations) to each Petri dish. A solvent-only control should be included.
-
Seed Planting: Place a predetermined number of seeds of the target weed species (e.g., lettuce, bentgrass) onto the treated filter paper.
-
Incubation: Seal the Petri dishes and place them in a growth chamber with controlled temperature, light, and humidity for a specified period (e.g., 7-14 days).
-
Data Collection: After the incubation period, measure the root and/or shoot length of the seedlings.
-
Data Analysis: Calculate the percentage of growth inhibition for each treatment compared to the control.
Conclusion
The 1,2,4-triazole scaffold, accessible through precursors like 3-bromo-1H-1,2,4-triazole, continues to be a highly fruitful starting point for the discovery of novel bioactive compounds. The screening methodologies detailed in this guide provide a robust framework for the evaluation of new chemical entities with potential applications in oncology, infectious diseases, and agriculture. The promising results of the showcased derivatives underscore the continued importance of this heterocyclic core in the development of next-generation therapeutic and crop protection agents.
References
-
Deb, M., Singh, H., Manhas, D., Nandi, U., Guru, S. K., & Das, P. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 13(7), 863-871. [Link]
-
Ghanaat, J., et al. (2020). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]
-
Mishra, R., et al. (2011). Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journal of Organic Chemistry, 7, 659-678. [Link]
-
Desai, N. C., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(3), 112-118. [Link]
-
Gomha, S. M., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7236. [Link]
-
Reddy, T. S., et al. (2022). Potential Anticancer Activity of Novel Triazoles and Related Derivatives. ResearchGate. [Link]
-
Campbell, N., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Chemistry Portal. [Link]
-
Al-Romaigh, F. A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(15), 4933. [Link]
-
Kumar, A., et al. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. ResearchGate. [Link]
-
Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao, 32(12), 943-9. [Link]
-
Wang, Y., et al. (2014). Synthesis and antifungal activity of the novel triazole compounds. RSC Advances, 4(109), 64085-64092. [Link]
-
Küçükgüzel, I., et al. (2010). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 15(4), 2429-2440. [Link]
-
Kim, J., et al. (2016). Synthesis and herbicidal activity of 3-substituted toxoflavin analogs. Bioorganic & Medicinal Chemistry Letters, 26(16), 4054-4057. [Link]
-
Shingate, B. B. (2016). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Organic Chemistry: Current Research, 5(2), 1-3. [Link]
-
de la Alexandre, F., et al. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 25(1), 134. [Link]
-
Mu, J. X., et al. (2018). Synthesis and Herbicidal Activity of 1,2,4-Triazole Derivatives Containing a Pyrazole Moiety. Chemistry of Heterocyclic Compounds, 54(8), 754-758. [Link]
-
Yang, L., et al. (2021). Synthesis and herbicidal activity of pyrimidyl-1,2,4-triazole derivatives containing aryl sulfonyl moiety. ResearchGate. [Link]
-
Ma, Y., et al. (2006). Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. Journal of Agricultural and Food Chemistry, 54(20), 7724-7728. [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. International Journal of Molecular Sciences, 24(13), 10845. [Link]
Sources
- 1. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One moment, please... [biointerfaceresearch.com]
- 3. isres.org [isres.org]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 6. BJOC - Advances in synthetic approach to and antifungal activity of triazoles [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of Alkylation Reactions with 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole
For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate alkylating agent is paramount. The kinetics of an alkylation reaction—its rate, mechanism, and sensitivity to conditions—directly impacts yield, purity, and the feasibility of a synthetic route. This guide provides an in-depth technical comparison of alkylation reactions involving 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole, a highly activated and versatile reagent. We will delve into its kinetic profile, compare its performance against alternative alkylating agents, and provide robust, field-proven protocols for conducting your own kinetic analyses.
Introduction: The Significance of Activated Triazole-Based Alkylating Agents
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs. Consequently, methods to functionalize molecules with this heterocycle are of great interest. While many studies focus on the alkylation of the triazole ring[1][2], the use of a triazole derivative as the alkylating agent is a powerful strategy for introducing functional groups or linking molecular fragments.
3-bromo-1-(chloromethyl)-1H-1,2,4-triazole is a particularly potent electrophile. The chloromethyl group is activated by its attachment to the electron-withdrawing triazole ring, creating a "pseudo-benzylic" system. This electronic arrangement significantly enhances its susceptibility to nucleophilic attack, leading to rapid reaction rates. Understanding the kinetics of this process is crucial for controlling its high reactivity and achieving selective product formation.
Part 1: Mechanistic Considerations and Comparative Reactivity
Alkylation reactions can proceed through different mechanisms, primarily the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2) pathways.[3] The rate of an SN1 reaction depends only on the concentration of the alkylating agent, while the SN2 rate depends on the concentrations of both the alkylating agent and the nucleophile.[3][4]
For agents like 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole, the reaction proceeds via a concerted SN2 mechanism. The nucleophile performs a "backside attack" on the electrophilic methylene carbon, displacing the chloride leaving group in a single, concerted step.[4] The enhanced reactivity of this compound stems from the stabilization of the transition state by the adjacent triazole ring.
Caption: Generalized SN2 mechanism for a chloromethyl-triazole.
Comparative Kinetic Performance
While specific kinetic data for the 3-bromo substituted variant is not widely published, a closely related analog, a biotin-conjugated chloromethyl-triazole, has been studied and demonstrates remarkably enhanced reactivity compared to other common alkylating agents used for cysteine modification.[5]
In a comparative study, the rate of alkylation of a model peptide by this chloromethyl-triazole was significantly faster than that of various chloro- and bromo-ethylamines.[5][6] This highlights the profound activating effect of the triazole ring.
| Alkylating Agent | Relative Reactivity (Conversion after ~3h) | Primary Mechanism | Notes |
| Chloromethyl-triazole derivative | ~80% [5] | SN2 | Highly activated "pseudo-benzylic" system. Rapid reaction under mild conditions. |
| Bromoethylamine | Moderate | SN2 | Bromide is a better leaving group than chloride, leading to faster rates than the chloro-analog.[5] |
| Chloroethylamine | Low | SN2 | Standard primary alkyl halide, significantly less reactive than the triazole-activated system.[5] |
| Alkyl Iodides / Tosylates | High | SN2 | Classic, highly effective agents used under basic conditions; reactivity is comparable but may require stronger bases.[7] |
| N,N-Dimethylformamide (DMF) Acetals | Moderate | Neutral | Useful for alkylating heterocycles (NH, OH, SH) under neutral conditions, avoiding strong bases.[8] |
This superior performance makes 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole an excellent candidate for applications requiring rapid and efficient alkylation, such as bioconjugation, where reactions must proceed quickly under physiological conditions.[9]
Part 2: Designing and Monitoring Kinetic Experiments
A successful kinetic study hinges on careful experimental design and the selection of an appropriate analytical technique. The goal is to measure the change in concentration of a reactant or product over time to determine the reaction's rate law and rate constant.[10]
Core Principles of Experimental Design
-
Temperature Control: Alkylation reaction rates are highly dependent on temperature.[11] All kinetic runs must be performed in a thermostatically controlled environment (e.g., a temperature-controlled NMR probe or a water-jacketed reaction vessel).
-
Solvent Selection: The solvent must dissolve all reactants and should not participate in the reaction. For kinetic analysis, deuterated solvents are required for NMR spectroscopy.
-
Pseudo-First-Order Conditions: To simplify the kinetic analysis of a bimolecular (SN2) reaction, it is common to use one reactant in a large excess (e.g., 10-fold or more). This makes the concentration of the excess reactant effectively constant throughout the experiment, and the reaction rate becomes dependent only on the concentration of the limiting reactant. The reaction thus follows "pseudo-first-order" kinetics, simplifying data analysis.[10]
Caption: General workflow for a kinetic analysis experiment.
Part 3: Detailed Experimental Protocols
The choice of analytical method is critical. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool as it allows for direct, non-invasive monitoring of multiple species simultaneously.[12]
Protocol: Kinetic Analysis via In-situ ¹H NMR Spectroscopy
This protocol describes how to monitor the alkylation of a model nucleophile (e.g., a thiol or amine) with 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole under pseudo-first-order conditions.
1. Materials and Reagents:
-
3-bromo-1-(chloromethyl)-1H-1,2,4-triazole
-
Nucleophile (e.g., 4-methoxythiophenol)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Internal standard (optional, e.g., tetramethylsilane)
-
NMR tubes, syringes, thermostatted NMR spectrometer.
2. Preparation of Stock Solutions:
-
Rationale: Preparing stock solutions ensures accurate and reproducible concentrations.
-
Accurately prepare a stock solution of the nucleophile (e.g., 0.5 M in DMSO-d₆).
-
Accurately prepare a stock solution of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole (e.g., 0.05 M in DMSO-d₆). This will be the limiting reagent.
3. Instrument Setup:
-
Rationale: A stable and homogeneous magnetic field and constant temperature are essential for reliable kinetic data.[13]
-
Insert a "dummy" NMR tube containing only the solvent into the spectrometer.
-
Set the probe to the desired reaction temperature (e.g., 298 K) and allow it to fully equilibrate.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.
4. Reaction Initiation and Data Acquisition:
-
Rationale: The use of an arrayed experiment automates the acquisition of spectra at precise time intervals, providing a detailed reaction profile.[12]
-
In a clean NMR tube, add the required volume of the nucleophile stock solution.
-
Place the NMR tube in the spectrometer and allow it to reach thermal equilibrium.
-
Acquire a single spectrum (t=0) of the nucleophile.
-
To initiate the reaction, quickly inject the stock solution of the alkylating agent into the NMR tube and mix gently.
-
Immediately start an arrayed pseudo-2D kinetics experiment. Set the experiment to acquire a ¹H spectrum (e.g., 4-8 scans) at regular intervals (e.g., every 60 seconds for 2 hours). The interval should be chosen based on the expected reaction rate.
5. Data Processing and Analysis:
-
Rationale: By integrating the signals of a reactant and product, we can directly quantify the progress of the reaction over time.
-
Process the arrayed spectra.
-
Identify a well-resolved signal for the starting alkylating agent (e.g., the -CH₂Cl protons) and a signal for the product (e.g., the -CH₂-Nu protons).
-
Integrate the area of the reactant signal at each time point. Normalize the integrals relative to an internal standard or to the sum of the reactant and product signals.
-
For a pseudo-first-order reaction, plot the natural logarithm of the reactant concentration (ln[Reactant]) versus time.
-
The data should yield a straight line. The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the excess nucleophile: k = k' / [Nucleophile].
Conclusion
3-bromo-1-(chloromethyl)-1H-1,2,4-triazole stands out as a highly reactive electrophile suitable for a range of synthetic applications. Its "pseudo-benzylic" nature, conferred by the electron-withdrawing triazole ring, results in significantly accelerated SN2 reaction kinetics compared to standard alkyl halides.[5] This enhanced reactivity allows for efficient alkylations under mild conditions, a valuable attribute in the synthesis of complex molecules and in bioconjugation chemistry. By employing robust kinetic analysis methods, such as in-situ NMR spectroscopy, researchers can precisely characterize the behavior of this potent reagent, enabling its effective and controlled application in drug discovery and development.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Chloromethyl-triazole: a new motif for site-selective pseudo-acylation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Chloromethyl-triazole: a new motif for site-selective pseudo-acylation of proteins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. homepages.gac.edu [homepages.gac.edu]
- 11. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 12. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole
Executive Safety Summary
Immediate Action Required: Treat 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole not merely as a standard organic intermediate, but as a reactive electrophile and potential alkylating agent .
While standard Safety Data Sheets (SDS) for triazole derivatives often default to "Irritant" (H315/H319), the presence of the N-chloromethyl moiety drastically alters the risk profile. This functional group is susceptible to hydrolysis (releasing HCl and formaldehyde equivalents) and nucleophilic attack (making it a direct-acting alkylator).
Operational Directive: Do not handle on an open bench. All manipulations must occur within a certified chemical fume hood.
Technical Hazard Analysis & Mechanistic Risk
To select the correct PPE, we must understand why the molecule is dangerous.
The "Trojan Horse" Mechanism
The 1-(chloromethyl) group is the critical hazard driver.
-
Alkylating Potential: The carbon-chlorine bond is highly polarized by the adjacent triazole nitrogens. This makes the methylene carbon an excellent electrophile, capable of alkylating DNA or proteins (biomolecules).
-
Hydrolysis Risk: Upon contact with moisture (mucous membranes, humidity), the compound likely undergoes hydrolysis:
Result: Immediate chemical burns from HCl and exposure to formaldehyde-like species.
Hazard Data Summary
| Parameter | Classification | Operational Implication |
| Primary Hazard | Skin Corr. 1B / Eye Dam. 1 (Predicted) | Irreversible tissue damage possible upon contact. |
| Secondary Hazard | STOT-SE 3 (Respiratory) | Inhalation of dust/vapors triggers severe bronchial spasm. |
| Reactivity | Moisture Sensitive | Containers may pressurize if compromised; HCl gas evolution. |
| Toxicology | Potential Mutagen | Treat as a "High Potency" compound (OEB 3 or 4 equivalent). |
The "Barrier Defense" PPE Protocol
Standard nitrile gloves are insufficient for prolonged contact with chlorinated alkylating agents. We utilize a "Time-to-Breakthrough" logic for PPE selection.
Layer 1: Dermal Protection (The Double-Glove System)
-
Inner Layer: Silver Shield® (EVOH/PE Laminate) or equivalent Low-Density Polyethylene (LDPE) laminate.
-
Why: Nitrile rubber is permeable to many halogenated alkylating agents and solvents (DCM/Chloroform) used in these reactions. Laminate films provide >4-hour breakthrough times.
-
-
Outer Layer: High-Modulus Nitrile (minimum 5 mil) .
-
Why: Provides mechanical strength and dexterity, protecting the fragile inner laminate glove from tears.
-
-
Technique: "Visual Indicator" method. Use a colored nitrile outer glove (e.g., purple) and a white/silver inner glove. Any breach is immediately visible.
Layer 2: Respiratory & Facial Defense[1]
-
Primary: Chemical Fume Hood operating at face velocity >100 fpm.
-
Secondary (Spill/Cleaning): If working outside the hood (e.g., weighing large quantities), a Full-Face Resiprator with OV/AG (Organic Vapor/Acid Gas) cartridges is mandatory.
-
Note: The "Acid Gas" component is critical due to potential HCl generation.
-
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are unacceptable due to the risk of hydrolytic HCl fumes bypassing the side shields.
Layer 3: Body Shielding
-
Lab Coat: 100% Cotton or Nomex (Fire Resistant). Avoid synthetic blends that melt.
-
Apron: Chemical-resistant apron (Butyl or Neoprene) required during transfer of >5g quantities.
Operational Workflow & Decision Logic
The following diagram illustrates the decision matrix for handling this compound, ensuring safety scales with operation size.
Figure 1: Risk-based decision logic for PPE selection. Note the escalation to Laminate gloves (Silver Shield) at larger scales.
Experimental Protocol: Safe Weighing & Transfer
Objective: Transfer compound without generating dust or exposing the operator to hydrolytic fumes.
-
Preparation:
-
Pre-weigh the receiving flask containing the reaction solvent (e.g., THF, DMF) and a stir bar.
-
Place a "Waste Trap" in the hood: A beaker containing 10% aqueous Sodium Bicarbonate (
) to quench contaminated spatulas/wipes.
-
-
Weighing:
-
Do not weigh on an open balance bench. Move the analytical balance into the fume hood.
-
If the balance cannot be moved, use the "Tare-Gross" Method :
-
Tare a vial with a cap inside the hood.
-
Add approximate amount of solid. Cap tightly.
-
Weigh the sealed vial on the external balance.
-
Return to hood, adjust, and re-weigh.
-
-
-
Quenching (Immediate Decontamination):
-
Any disposable item (pipette tip, weighing paper) that touches the compound must be immediately submerged in the
trap before disposal. This converts the reactive chloromethyl group to the less toxic hydroxymethyl/alcohol derivative.
-
Emergency Response: Spill & Exposure
Principle: Neutralize the electrophile, do not just dilute it.
Spill Cleanup Workflow
For a spill of solid or solution (>100 mg):
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Silver Shield gloves and a respirator (if outside hood).
-
Cover: Gently cover the spill with a 1:1 mixture of Sodium Carbonate (
) and Clay Absorbent (Kitty Litter) .-
Chemistry: The carbonate neutralizes HCl; the clay absorbs the organic matrix.
-
-
Wait: Allow 5-10 minutes for neutralization.
-
Collect: Scoop into a hazardous waste container labeled "Halogenated Organic - High Hazard."
-
Wash: Clean the surface with 1M NaOH (to hydrolyze residues) followed by water.
First Aid (Self-Validating Steps)
-
Skin Contact:
-
Immediate: Wash with soap and water for 15 minutes.
-
Validation: If redness persists >30 mins, assume chemical burn and seek medical attention.
-
-
Eye Contact:
-
Immediate: Flush for 15 minutes.
-
Critical: Do not use neutralization drops (acids/bases) in the eye. Saline only.
-
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 3-Bromo-1H-1,2,4-triazole (CAS 7343-33-1).[1] Link
-
Fisher Scientific. (2025).[2] Safety Data Sheet: 1-(Chloromethyl)-1H-1,2,4-triazole hydrochloride (CAS 84387-61-1).[2] Link
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 3-Bromo-1,2,4-triazole.[1][3][4] Link
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Halogenated Triazoles. Link
(Note: While specific permeation data for the exact target molecule is proprietary/unavailable, recommendations are derived from the validated protocols for "Chloromethyl" and "Triazole" functional group handling as cited in standard chemical hygiene literature.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
